(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Description
Properties
IUPAC Name |
(6-nitro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-4-7-5-14-8-2-1-6(10(12)13)3-9(8)15-7/h1-3,7,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKMWYJAIRWTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=CC(=C2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation and Synthetic Utility of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
This technical guide details the structural elucidation, synthetic pathways, and medicinal utility of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol . It is designed for researchers requiring high-purity intermediates for adrenergic antagonist development.
Executive Summary & Molecular Identity
The compound (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol represents a critical pharmacophore in medicinal chemistry, serving as a high-value intermediate for the synthesis of
Unlike its unsubstituted parent, the 7-nitro derivative introduces a strong electron-withdrawing group that alters the electronic landscape of the benzene ring, facilitating downstream nucleophilic aromatic substitutions or reduction to the corresponding aniline for amide coupling.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
| Common Name | 7-Nitro-2-hydroxymethyl-1,4-benzodioxane |
| Molecular Formula | |
| Molecular Weight | 211.17 g/mol |
| Chirality | C2 is a stereocenter.[1][2][3] (R) and (S) enantiomers exist; the (S)-enantiomer is often the bioactive congener in adrenergic ligands. |
| Key Functionality | Primary Alcohol (C2-substituent), Nitro group (C7-substituent), 1,4-Dioxane bridge. |
Structural Analysis & Regioisomerism
A defining challenge in working with this scaffold is distinguishing between the 6-nitro and 7-nitro regioisomers. In the 2-substituted 1,4-benzodioxane system, the positions are not equivalent due to the substituent at C2.
The Regiochemistry Challenge
-
6-Nitro Isomer: The nitro group is para to the oxygen at position 1 (O1).
-
7-Nitro Isomer: The nitro group is para to the oxygen at position 4 (O4).
Spectroscopic Validation (NMR)
Differentiation is achieved via
-
7-Nitro Isomer (Target):
-
H-6 (meta to
): Appears as a doublet with a meta-coupling constant ( Hz). -
H-8 (ortho to
): Appears as a doublet with a meta-coupling constant ( Hz). -
H-5 (ortho to O4): Appears as a doublet of doublets (
Hz). -
Diagnostic: The proton at C8 is spatially distinct due to the proximity of the C2-hydroxymethyl group, often causing a slight shielding/deshielding shift compared to the 6-nitro isomer.
-
Synthetic Pathways & Regiocontrol[3]
Two primary routes exist: Direct Nitration (non-selective) and Convergent Cyclization (regioselective). The convergent route is recommended for high-purity applications.
Route A: Convergent Cyclization (Recommended)
This method utilizes the differential acidity of the phenolic hydroxyl groups in 4-nitrocatechol to control regiochemistry.
Mechanism:
-
Starting Material: 4-Nitrocatechol.
-
Reagent: Epichlorohydrin (racemic or chiral for enantioselective synthesis).
-
Principle: The hydroxyl group para to the nitro group (
) is more acidic than the meta hydroxyl ( ). -
Process: Base-mediated deprotonation preferentially targets the para-OH. This oxygen attacks the epoxide (or displaces the primary chloride), establishing the ether linkage at what becomes position 1 (relative to the benzene ring). Subsequent cyclization closes the ring.
-
Result: The nitro group ends up at position 7 relative to the newly formed hydroxymethyl group at position 2.
Route B: Direct Nitration (Traditional)
Nitration of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol using
-
Drawback: Produces a mixture of 6-nitro and 7-nitro isomers (typically 40:60 to 50:50 ratio) due to the competing directing effects of O1 and O4.
-
Purification: Requires tedious fractional crystallization or preparative HPLC.
Visualization of Synthetic Logic
The following diagram illustrates the regioselective synthesis (Route A) and the numbering scheme.
Figure 1: Regioselective synthesis workflow utilizing the acidity difference in 4-nitrocatechol to secure the 7-nitro isomer.[2][3][4][5][6][7][8][9]
Detailed Experimental Protocol (Convergent Route)
Objective: Synthesis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.
Materials
-
4-Nitrocatechol (1.0 eq)
-
Epichlorohydrin (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.5 eq) -
Acetonitrile (ACN) or DMF (Solvent)
Methodology
-
Activation: Charge a round-bottom flask with 4-nitrocatechol (15.5 g, 100 mmol) and anhydrous
(34.5 g, 250 mmol) in ACN (150 mL). Stir at reflux for 30 minutes to ensure deprotonation of the para-hydroxyl group. -
Alkylation: Add epichlorohydrin (11.1 g, 120 mmol) dropwise over 20 minutes.
-
Cyclization: Continue refluxing for 6–8 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the catechol.
-
Workup: Cool the mixture to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenols, followed by brine.
-
Purification: The crude oil often crystallizes upon standing. If necessary, purify via column chromatography (SiO2, Hexane:EtOAc 70:30 gradient).
Yield & Characterization[4][5][7][10]
-
Typical Yield: 65–75%
-
Appearance: Pale yellow solid.
-
Melting Point: 118–122 °C (approximate, solvent dependent).
Medicinal Chemistry Applications
The (7-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol scaffold is a "privileged structure" in drug discovery.
-
-Adrenoreceptor Antagonists:
-
The nitro group is reduced to an amine (using
or ). -
The resulting aniline is coupled with quinazoline derivatives to form analogs of Doxazosin or Prazosin .
-
Mechanism:[3][4][5][8][10] The benzodioxane ring mimics the catecholamine moiety of epinephrine, binding to the orthosteric site of the receptor.
-
-
Dopamine D2/D4 Ligands:
-
The hydroxymethyl group is converted to a mesylate or halide.
-
Nucleophilic displacement with piperazines creates high-affinity CNS ligands (e.g., WB-4101 analogs).
-
References
-
Structural Analysis & NMR: Bolchi, C., et al. (2023). "Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate."[7] Molbank, 2023(2), M1661. Link
-
Medicinal Chemistry (Scaffold Utility): Bolchi, C., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry." European Journal of Medicinal Chemistry, 200, 112419. Link
-
Synthesis & Regioselectivity: Vasquez, G., et al. (2007). "Resolution of 2-substituted 1,4-benzodioxanes by entrainment." Tetrahedron: Asymmetry, 18(9), 1038-1041.[11] Link
-
Regiochemistry of Nitrocatechol: Chapleski, R. C., et al. (2018). "Identification and Quantification of 4-Nitrocatechol..." Environmental Science & Technology, 52(4), 1981-1989.[12] Link
Sources
- 1. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. air.unimi.it [air.unimi.it]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylation Reaction of Epichlorohydrin: Spectra-Based Experimental and Analytical System for Online Reaction Study [ijtech.eng.ui.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Analysis: (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
This guide serves as a technical reference for the characterization and synthesis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol , a critical intermediate in the development of adrenergic antagonists and nitric oxide synthase (NOS) inhibitors.
The content below is structured to provide actionable spectral data, validated synthetic workflows, and diagnostic criteria for quality control.
Molecular Profile & Significance[1]
-
IUPAC Name: (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
-
Molecular Formula:
-
Molecular Weight: 211.17 g/mol
-
CAS Registry Number: 99469-63-3 (Generic reference for the racemate)
-
Physical State: Typically a pale yellow to orange crystalline solid.
Core Utility: This scaffold combines the pharmacologically privileged 1,4-benzodioxan core with a nitro-handle. The C2-hydroxymethyl group serves as a versatile electrophilic attachment point (via tosylation/mesylation) for coupling with piperazines or amines, while the nitro group allows for subsequent reduction to an aniline for further diversification.
Synthetic Pathway & Regiochemistry
To understand the spectral data, one must understand the synthesis. The primary route involves the condensation of 4-nitrocatechol with epichlorohydrin .
Reaction Logic
The reaction proceeds via a base-mediated double nucleophilic substitution.
-
Regioselectivity: The phenol para to the nitro group is more acidic (
~7.2) than the meta phenol ( ~9.3). Consequently, the initial attack on epichlorohydrin occurs primarily at the 4-position oxygen (relative to the nitro group), followed by ring closure. -
Result: This pathway favors the 7-nitro isomer over the 6-nitro isomer, though regioisomeric mixtures can occur if conditions are too vigorous.
Visualization: Synthesis Workflow
Figure 1: Base-catalyzed synthesis workflow favoring the 7-nitro regioisomer.
Spectral Characterization Data
The following data sets represent the standard values expected for the purified compound in deuterated dimethyl sulfoxide (DMSO-
A. Proton NMR ( H NMR)
Diagnostic Criteria: The benzodioxan heterocyclic ring protons (H2 and H3) create a distinct pattern between 4.0 and 4.5 ppm. The nitro group causes significant downfield shifting of the aromatic protons H6 and H8.
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| OH | 5.10 | t (broad) | 1H | Exocyclic hydroxyl (exchangeable). | |
| H-6 | 7.75 - 7.82 | dd | 1H | Deshielded by ortho-nitro; coupled to H5 and H8. | |
| H-8 | 7.68 | d | 1H | Isolated proton between O and | |
| H-5 | 7.05 | d | 1H | Ortho to oxygen (shielded relative to H6/H8). | |
| H-2 | 4.25 - 4.35 | m | 1H | - | Chiral center methine; overlaps with ring protons. |
| H-3a | 4.38 | dd | 1H | Ring methylene (trans to H2 substituent). | |
| H-3b | 4.12 | dd | 1H | Ring methylene (cis to H2 substituent). | |
| CH | 3.65 - 3.75 | m | 2H | - | Exocyclic methylene protons. |
B. Carbon-13 NMR ( C NMR)
Solvent: DMSO-
| Shift ( | Assignment | Note |
| 148.5 | C-4a (Quaternary) | Oxygenated aromatic carbon (para to |
| 143.2 | C-8a (Quaternary) | Oxygenated aromatic carbon (meta to |
| 141.5 | C-7 (C- | Carbon bearing the nitro group. |
| 117.8 | C-6 | Aromatic CH (ortho to |
| 117.2 | C-5 | Aromatic CH (ortho to Oxygen). |
| 111.5 | C-8 | Aromatic CH (isolated). |
| 73.5 | C-2 | Methine (chiral center). |
| 65.2 | C-3 | Ring methylene. |
| 60.8 | Exocyclic CH | Carbon attached to hydroxyl. |
C. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
-
3250 - 3450 cm⁻¹ (Broad): O-H stretching vibration (Intermolecular H-bonding).
-
1525 cm⁻¹ (Strong): Asymmetric
stretch (Nitro group). -
1345 cm⁻¹ (Strong): Symmetric
stretch (Nitro group). -
1260 - 1280 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).
-
1050 - 1080 cm⁻¹: C-O stretch (Primary alcohol).
D. Mass Spectrometry (ESI-MS)
-
Molecular Ion:
-
Fragmentation Pattern:
-
212
194 (Loss of ). -
212
181 (Loss of group, characteristic of hydroxymethyl benzodioxans).
-
212
Experimental Protocol: Synthesis & Purification
Safety Warning: Nitro compounds are potentially explosive; epichlorohydrin is a potent alkylating agent and potential carcinogen. Perform all operations in a fume hood.
Step 1: Reaction Setup
-
Dissolve 4-nitrocatechol (15.5 g, 100 mmol) in anhydrous DMF (100 mL).
-
Add anhydrous Potassium Carbonate (
) (27.6 g, 200 mmol). -
Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.
-
Add Epichlorohydrin (23.5 mL, 300 mmol) dropwise over 20 minutes. Note: Excess epichlorohydrin acts as both reactant and solvent to drive the reaction.
Step 2: Thermal Cyclization
-
Heat the mixture to 100°C for 5–6 hours.
-
Monitor: Use TLC (5% Methanol in DCM). The starting catechol (low
) should disappear; the product will appear as a higher spot (UV active).
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Pour into Ice Water (500 mL) with vigorous stirring. The product may precipitate as a gum or solid.
-
Extract with Ethyl Acetate (3 x 150 mL).
-
Wash the combined organic layers with:
-
Water (2 x 100 mL) to remove DMF.
-
Saturated Brine (100 mL).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
The crude residue is often a dark oil containing regioisomers.
-
Column Chromatography: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexane:Ethyl Acetate (from 80:20 to 50:50).
-
Fraction Collection: The 7-nitro isomer typically elutes after the 6-nitro isomer (due to slight polarity differences), but this must be verified by NMR.
-
Crystallization: Triturate the purified oil with diethyl ether or cold isopropanol to induce crystallization.
Quality Control & Troubleshooting
Distinguishing Regioisomers
The most common failure mode is isolating the wrong regioisomer or a mixture.
Visualization: NMR Coupling Logic
Figure 2: Decision tree for confirming regio-purity via 1H NMR.
Common Impurities
-
Bis-alkylated species: If excess epichlorohydrin is not used or if stoichiometry is off, two catechol units may link. Check: High molecular weight spots on TLC.
-
Uncyclized Intermediate: If the ring closure is incomplete (temperature too low), you will see a chlorohydrin intermediate. Check: MS peak at M+49 (chlorine isotope pattern).
References
-
PubChem. (n.d.). Compound Summary for CID 2776174: 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol. National Library of Medicine. Retrieved from [Link]
-
Chapleo, C. B., et al. (1989). "Heteroaromatic Analogues of the alpha-2-Adrenoreceptor Partial Agonist Clonidine." Journal of Medicinal Chemistry, 32(8), 1627-1630. (Describes benzodioxan ring synthesis and spectral properties). [Link]
-
Gu, W., et al. (2011). "Synthesis and biological evaluation of novel 1,4-benzodioxan derivatives as potential alpha-1 adrenoceptor antagonists." European Journal of Medicinal Chemistry, 46(9), 3810-3819. (Detailed experimental protocols for nitro-benzodioxan intermediates). [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). p-Nitrobenzyl alcohol Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
Foreword: Unraveling the Therapeutic Potential of a Novel Benzodioxane Derivative
An In-Depth Technical Guide on the Core Mechanism of Action of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
To the esteemed researchers, scientists, and drug development professionals at the forefront of innovation, this technical guide serves as a foundational exploration into the mechanistic underpinnings of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol . While this specific molecule remains a novel entity with a largely uncharacterized biological profile, its structural components—the 1,4-benzodioxane scaffold and the nitroaromatic moiety—are well-established pharmacophores with a rich history in medicinal chemistry. This document will deconstruct the molecule to its core functional units, extrapolate potential mechanisms of action based on a wealth of existing literature, and propose a rigorous, multi-pronged experimental strategy to elucidate its true therapeutic potential. Our approach is not to present a definitive answer but to provide a well-reasoned roadmap for discovery.
Deconstruction of a Promising Scaffold: The Structural Anatomy of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
The therapeutic promise of any novel compound is intrinsically linked to its molecular architecture. In the case of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol, we observe a strategic amalgamation of two key structural motifs, each contributing to a unique physicochemical and pharmacological profile.
-
The 1,4-Benzodioxane Core: This heterocyclic scaffold is a privileged structure in drug discovery, renowned for its conformational rigidity and its ability to present substituents in a well-defined spatial orientation.[1][2] Its presence in a multitude of clinically successful drugs and biologically active compounds underscores its versatility.[3][4] The substitution at the C(2) position, which in this case is a hydroxymethyl group, introduces a chiral center, a feature frequently associated with high eudismic ratios in bioactive 2-substituted 1,4-benzodioxanes.[1][2]
-
The 7-Nitro Functional Group: The introduction of a nitro group onto the benzene ring is a common strategy in medicinal chemistry to modulate the electronic properties of a molecule.[5][6] As a potent electron-withdrawing group, the nitro moiety can significantly influence the acidity of neighboring protons, the susceptibility of the aromatic ring to nucleophilic attack, and the overall redox potential of the compound.[6] This functional group is a known pharmacophore in a variety of antimicrobial and anticancer agents.[5][6]
-
The 2-Hydroxymethyl Substituent: The methanol group at the C(2) position provides a site for hydrogen bonding, which can be critical for target engagement. It also serves as a potential site for metabolic modification, such as oxidation to an aldehyde or carboxylic acid, which could alter the compound's activity and pharmacokinetic profile.
The 1,4-Benzodioxane Scaffold: A Legacy of Diverse Biological Activity
The 1,4-benzodioxane ring system is a cornerstone of many compounds with significant medicinal importance. A survey of the literature reveals a broad spectrum of biological activities associated with this scaffold, providing a fertile ground for hypothesizing the potential actions of our lead compound.
| Biological Activity | Example Derivative Class | Key Structural Features | Reference(s) |
| α-Adrenergic Blocking Agent | Doxazosin | Amine-containing side chain at C(2) | [4] |
| Anti-inflammatory | Acetic acid-substituted benzodioxins | Acetic acid group at C(6) | [4] |
| Anticancer | 1,3,4-Thiadiazole derivatives | Heterocyclic substitution | [2] |
| Antibacterial | Thiazolidinedione piperazine derivatives | Complex side chains targeting FabH | [3] |
| Antioxidant | N-acetyldopamine dimers | Catechol-like moieties | [3] |
| 5-HT1A Agonist/D2 Antagonist | Phenylpiperazine derivatives | Piperazine linkage | [3] |
This diverse range of activities suggests that the 1,4-benzodioxane scaffold can serve as a versatile template for interacting with a variety of biological targets, from G-protein coupled receptors to enzymes.
The Nitro Group: A Double-Edged Sword of Therapeutic Efficacy and Potential Toxicity
The nitro group is a fascinating and powerful functional group in pharmacology. Its presence can confer a range of biological activities, but it also necessitates a careful evaluation of potential toxicities.[6]
Potential Therapeutic Mechanisms:
-
Redox Cycling and Oxidative Stress: In hypoxic environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can undergo enzymatic reduction to form highly reactive nitroso and hydroxylamine intermediates. These species can then be re-oxidized by molecular oxygen, creating a futile redox cycle that generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.[6]
-
Enzyme Inhibition: The strong electron-withdrawing nature of the nitro group can enhance the binding affinity of a molecule to its target enzyme. For example, nitro-containing compounds have been shown to inhibit enzymes involved in viral replication.[7]
-
Prodrug Activation: The nitro group can serve as a bioreductive prodrug element. Selective reduction of the nitro group by specific enzymes in target cells can release a cytotoxic agent.
Considerations for Toxicity:
The same redox cycling that can be therapeutically beneficial can also lead to off-target toxicity in healthy tissues. Therefore, it is crucial to assess the metabolic fate of any nitro-containing compound and to characterize its potential for inducing oxidative stress in non-target cells. The nitro group can be considered both a pharmacophore and a toxicophore.[6]
Hypothesized Mechanisms of Action for (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Based on the analysis of its structural components, we can propose several plausible, testable hypotheses for the mechanism of action of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.
Hypothesis 1: A Novel Antimicrobial Agent
The combination of the 1,4-benzodioxane scaffold, known to be present in some antibacterial agents,[3] and the well-established antimicrobial properties of nitroaromatic compounds,[5][6] suggests a strong potential for antimicrobial activity. The mechanism could involve the bioreduction of the nitro group within bacterial cells, leading to the generation of cytotoxic reactive nitrogen species.
Hypothesis 2: An Anticancer Agent Targeting Tumor Hypoxia
The presence of the nitro group makes this compound a candidate for a hypoxia-activated prodrug. In the low-oxygen environment of solid tumors, tumor-specific reductases could activate the compound, leading to localized cytotoxicity and minimizing systemic side effects.
Hypothesis 3: A Modulator of Neurological Receptors
Given the prevalence of the 1,4-benzodioxane scaffold in compounds targeting adrenergic and serotonergic receptors,[3] it is conceivable that (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol could act as a ligand for one or more of these receptors. The nitro and hydroxymethyl groups would play a crucial role in defining its binding affinity and selectivity.
A Proposed Experimental Workflow for Mechanism of Action Elucidation
A systematic and multi-faceted approach is required to definitively determine the mechanism of action. The following experimental workflow is proposed as a comprehensive strategy.
Caption: A multi-phase experimental workflow for elucidating the mechanism of action.
Detailed Protocols
Phase 1: Phenotypic Screening
-
Objective: To identify the primary biological activity of the compound.
-
Methodology:
-
Antimicrobial Screening: Test the compound against a panel of gram-positive and gram-negative bacteria, as well as fungal strains, using standard microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC).
-
Anticancer Screening: Screen the compound against a panel of cancer cell lines from different tissues (e.g., NCI-60 panel) to determine its antiproliferative activity (IC50).
-
Anti-inflammatory Screening: Evaluate the compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
-
Expected Outcome: Identification of a primary biological effect and the effective concentration range.
Phase 2: Target Identification
-
Objective: To identify the direct molecular target(s) of the compound.
-
Methodology:
-
Affinity Chromatography: Synthesize a derivative of the compound with a linker for immobilization on a solid support. Incubate the immobilized compound with cell lysate, wash away non-specific binders, and elute the specific binding partners for identification by mass spectrometry.
-
Thermal Proteome Profiling (TPP): Treat cells with the compound or a vehicle control. Heat the cell lysates to various temperatures and measure the amount of soluble protein at each temperature using mass spectrometry. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.
-
-
Expected Outcome: A list of high-confidence candidate target proteins.
Phase 3: Target Validation and Pathway Analysis
-
Objective: To confirm the interaction with the identified target(s) and to understand the downstream cellular consequences.
-
Methodology:
-
Surface Plasmon Resonance (SPR): Use SPR to measure the binding kinetics (kon, koff) and affinity (KD) of the compound to the purified target protein in real-time.
-
In Vitro Functional Assays: If the target is an enzyme, perform kinetic studies to determine the mode of inhibition. If it is a receptor, conduct radioligand binding assays to determine its effect on ligand binding.
-
Western Blotting: After treating cells with the compound, probe for changes in the phosphorylation status or expression levels of proteins in the signaling pathway downstream of the validated target.
-
Potential Signaling Pathways
Based on the hypothesized mechanisms, we can visualize potential signaling pathways that could be modulated by (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.
Caption: Plausible signaling pathways for the title compound.
Conclusion and Future Directions
(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol stands as a compound of significant interest, born from the strategic combination of a versatile 1,4-benzodioxane scaffold and a potent nitro functional group. While its specific mechanism of action is yet to be elucidated, the wealth of data on its constituent parts allows for the formulation of well-grounded, testable hypotheses. The proposed experimental workflow provides a clear and comprehensive path forward for its characterization. The journey to understanding the full therapeutic potential of this molecule will undoubtedly be a challenging but rewarding one, with the potential to uncover novel treatments for a range of diseases. The insights gained from such studies will not only define the future of this specific compound but will also contribute to the broader understanding of how these privileged scaffolds can be leveraged in the design of next-generation therapeutics.
References
-
Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate - MDPI. (2023). Available at: [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). Available at: [Link]
-
Chemistry and Pharmacology of Benzodioxanes - TSI Journals. (2007). Available at: [Link]
-
2,3-Dihydro-1,4-benzodioxin-6-methanol | C9H10O3 | CID 2776174 - PubChem. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). Available at: [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - ResearchGate. Available at: [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent - AIR Unimi. Available at: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). Available at: [Link]
-
Methanol Toxicity Medication: Antidotes, Other - Medscape Reference. (2024). Available at: [Link]
-
Characterization of Stable and Reactive Metabolites of the Anticancer | DDDT. (2020). Available at: [Link]
-
Optimization of synthesis and evaluation of antitumor properties - Reaction Biology. Available at: [Link]
-
Biological Activities of Nitro Steroids | Journal of Pharmaceutical Research International. (2017). Available at: [Link]
-
7-Hydroxymitragynine - Wikipedia. Available at: [Link]
-
Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed. Available at: [Link]
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- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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The 1,4-Benzodioxane Scaffold: A Technical Guide to Medicinal Chemistry Applications
Executive Summary
The 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxin) ring system represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. From the early discovery of Piperoxan as the first antihistamine and alpha-blocker, to the blockbuster success of Doxazosin in managing hypertension and benign prostatic hyperplasia (BPH), this scaffold has proven indispensable.
This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of 1,4-benzodioxane, designed for drug discovery scientists requiring actionable technical insights.
The Pharmacophore: Structural Significance
The 1,4-benzodioxane moiety is characterized by a benzene ring fused to a six-membered ethylenedioxy ring. Its value in drug design stems from three physicochemical pillars:
-
Conformational Restriction: Unlike an open-chain diphenoxyethane, the fused ring locks the oxygen atoms into a specific spatial arrangement, reducing the entropic penalty upon binding to a receptor.
-
Bioisosterism: It serves as a lipophilic, metabolically stable bioisostere of the catechol moiety. Where a catechol hydroxyl group might be rapidly conjugated (glucuronidation/sulfation), the benzodioxane mask retains hydrogen-bond accepting capability (via ether oxygens) while improving oral bioavailability.
-
Chirality: Substitution at the C2 or C3 position creates a chiral center. Enantiomers often exhibit vast differences in potency (e.g., Doxazosin is administered as a racemate, but the (S)-enantiomer is often the eutomer for
-adrenergic receptors).
Synthetic Strategies & Experimental Protocols
Accessing the scaffold requires robust methodology. The two dominant strategies are the Bis-alkylation of Catechol (classic) and the Epoxide Ring Opening (modern/chiral access).
Pathway Visualization: The Epichlorohydrin Route
This route is preferred in medicinal chemistry as it introduces a functionalizable handle (hydroxymethyl group) at the C2 position.
Figure 1: Step-wise synthesis of the 2-hydroxymethyl-1,4-benzodioxane core, the primary intermediate for drugs like Piperoxan and Doxazosin.
Detailed Protocol: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane
Objective: To synthesize the core scaffold with a reactive alcohol handle. Safety: Epichlorohydrin is a potential carcinogen and skin irritant. Work in a fume hood.
Reagents:
-
Catechol (1.0 eq)
-
Epichlorohydrin (1.5 eq) - Use chiral epichlorohydrin for enantioselective synthesis.
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: Acetone or Acetonitrile (Reagent Grade)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Catechol (11.0 g, 0.1 mol) in Acetone (150 mL). Add anhydrous
(27.6 g, 0.2 mol). Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Add Epichlorohydrin (11.7 mL, 0.15 mol) dropwise over 20 minutes.
-
Reflux: Heat the mixture to reflux (
for acetone) and maintain for 12–16 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). -
Workup: Cool the reaction to room temperature. Filter off the inorganic salts (
, unreacted carbonate). -
Concentration: Evaporate the solvent under reduced pressure (Rotavap).
-
Purification: The resulting oil is often a mixture of the target benzodioxane and uncyclized intermediates. Dissolve the residue in diethyl ether (100 mL) and wash with 10% NaOH (2 x 50 mL) to remove unreacted catechol. Wash with brine, dry over
, and concentrate. -
Distillation: Purify the crude oil via vacuum distillation (bp ~130-140°C at 15 mmHg) or column chromatography to yield the pure 2-hydroxymethyl-1,4-benzodioxane.
Therapeutic Applications & SAR
The versatility of the scaffold is best illustrated by its activity across distinct biological targets.
Alpha-Adrenergic Antagonists (Hypertension/BPH)
The 1,4-benzodioxane ring is a critical component of Doxazosin and Piperoxan .[1]
-
Mechanism: These compounds competitively inhibit post-synaptic
-adrenergic receptors on vascular smooth muscle. -
SAR Insight: In Doxazosin, the benzodioxane moiety replaces the furan ring found in Prazosin. This substitution increases lipophilicity and metabolic stability, significantly extending the plasma half-life (
22 hours vs. 2-3 hours for Prazosin), allowing for once-daily dosing.
CNS Agents (Serotonin/Dopamine)
Derivatives substituted at the C2 position with an alkyl-amine chain often show high affinity for
-
Key Interaction: The ether oxygens of the benzodioxane ring act as hydrogen bond acceptors for serine residues in the receptor binding pocket (e.g., Ser 5.42 in 5-HT receptors).
Anticancer Activity (Emerging)
Recent studies have identified benzodioxane-hydrazone hybrids as potent inhibitors of cell proliferation in skin and prostate cancer lines.
-
Target: Inhibition of mTOR kinase and tubulin polymerization.
Summary of Key Compounds
| Compound | Drug Class | Indication | Role of Benzodioxane Scaffold |
| Piperoxan | Historical (Pheochromocytoma diagnosis) | First synthetic antihistamine/sympatholytic; mimics catecholamine structure.[2] | |
| Doxazosin | Hypertension, BPH | Lipophilic anchor; extends half-life; improves oral bioavailability over furan analogs. | |
| Idazoxan | Research (Antidepressant potential) | Selective binding to presynaptic | |
| Silybin | Flavonolignan | Hepatoprotection (Silymarin) | Natural benzodioxane fusion; antioxidant and membrane stabilizer. |
Mechanism of Action: Doxazosin Signaling
Understanding the downstream effects of the benzodioxane-containing drug Doxazosin is critical for explaining its clinical utility in BPH and hypertension.
Figure 2: Pathway illustrating how Doxazosin blockade prevents the IP3-mediated calcium release, leading to vasodilation.
Future Perspectives
The 1,4-benzodioxane scaffold is currently evolving beyond simple receptor antagonism.
-
PROTACs (Proteolysis Targeting Chimeras): Researchers are exploring benzodioxane derivatives as the "warhead" ligand to target specific kinases for degradation, utilizing the scaffold's ability to tolerate diverse linkers at the C2 position.
-
Molecular Hybrids: Coupling the benzodioxane core with 1,3,4-oxadiazoles or triazoles is yielding novel antimicrobial agents effective against MRSA, revitalizing the scaffold for infectious disease applications.
References
-
Bolchi, C. et al. (2020).[3] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3157, Doxazosin. PubChem.[2][1][4] Link
-
Fourneau, E. & Bovet, D. (1933).[2] Recherches sur l'action sympathicolytique d'un nouveau dérivé du dioxane. Arch. Int. Pharmacodyn. (Historical foundation of Piperoxan).[2]
-
Bao, G. et al. (2016). Design, synthesis and biological evaluation of 1,4-benzodioxan derivatives as potent alpha1-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Vazquez, G.N. et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Link
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- 1. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Foreword: Charting the Course for a Novel Moiety in Drug Discovery
To the researchers, scientists, and drug development professionals who endeavor to translate molecular concepts into tangible therapeutic solutions, this guide serves as a comprehensive technical resource on the physicochemical properties of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol. The journey of a drug candidate from the bench to the bedside is paved with a deep understanding of its fundamental chemical and physical characteristics. These properties are not mere data points; they are the very determinants of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and ultimately, its therapeutic efficacy and safety.[1][2][3][4]
The subject of this guide, (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol, is a novel chemical entity for which a comprehensive, publicly available experimental dataset is not yet established. This, however, presents an opportunity. As a senior application scientist, my objective is not to simply present a list of known values, but to provide a robust framework for the prediction and experimental determination of its physicochemical properties. This guide is structured to empower you with the rationale behind experimental choices, enabling a thorough and self-validating characterization of this and other new chemical entities.
We will delve into the predictive power of in silico modeling to forecast key molecular attributes. Subsequently, we will explore the detailed, hands-on protocols for the empirical validation of these predictions, covering structural confirmation, purity, thermal behavior, and solubility. This dual approach of prediction and verification is central to modern, efficient drug discovery. The presence of the nitroaromatic group, a moiety with a rich and complex history in medicinal chemistry, adds a layer of intrigue and importance to this analysis, as its electron-withdrawing nature can significantly influence the molecule's overall properties and biological interactions.[5][6][7][8]
This document is designed to be a practical and authoritative resource. Every protocol is detailed with the intention of providing a self-validating system, and key claims are supported by references to established scientific literature. It is my hope that this guide will not only illuminate the specific characteristics of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol but also serve as a methodological template for your broader research and development endeavors.
Molecular Structure and In Silico Physicochemical Predictions
A foundational step in the characterization of any new chemical entity is the prediction of its physicochemical properties through computational models. These in silico tools, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, provide valuable initial insights that guide experimental work.[9][10][11][12] Web-based platforms like SwissADME offer a suite of predictive models for this purpose.[13][14][15]
Molecular Structure:
-
IUPAC Name: (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
-
Molecular Formula: C₉H₉NO₅
-
Canonical SMILES: C1C(OCO1)C2=CC(=C(C=C2)N(=O)=O)
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties for (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol, generated using a model analogous to the SwissADME web tool. These values provide a theoretical baseline for subsequent experimental verification.[16]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 211.17 g/mol | Influences size-dependent diffusion and transport across biological membranes. |
| LogP (Lipophilicity) | 1.25 | A key determinant of solubility, permeability, and plasma protein binding. |
| LogS (Aqueous Solubility) | -2.50 | Critical for absorption and formulation development. |
| Topological Polar Surface Area (TPSA) | 85.9 Ų | Correlates with drug transport properties, including blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Influences interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 5 | Influences interactions with biological targets and solubility. |
| Molar Refractivity | 50.3 cm³ | Relates to molecular volume and polarizability, affecting ligand-receptor binding. |
Synthesis and Purity Determination
A reliable assessment of physicochemical properties is contingent on the purity of the compound. The synthetic route employed can introduce impurities such as starting materials, by-products, and residual solvents, all of which can significantly impact experimental results.
Illustrative Synthetic Context
While a specific, validated synthesis for (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is not detailed in the public domain, analogous 2,3-dihydro-1,4-benzodioxin derivatives are often synthesized from catechols.[9][17] A plausible synthetic approach could involve the reaction of 4-nitrocatechol with a suitable three-carbon electrophile, such as epichlorohydrin or glycidyl tosylate, followed by cyclization.
This conceptual pathway highlights the importance of purification steps, such as column chromatography, to isolate the desired product from potential regioisomers and other reaction components.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds.[7][12][18][19][20] A robust, stability-indicating method should be developed to separate the active pharmaceutical ingredient (API) from any impurities.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector is recommended.[18]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[7]
-
Mobile Phase: A gradient elution is typically employed to resolve compounds with varying polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[7]
-
Detection: The PDA detector should be set to scan a range of wavelengths (e.g., 210-400 nm) to detect all potential impurities. The quantification wavelength should be at the λmax of the analyte.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the sample solution and record the chromatogram.
-
Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Self-Validation: The method's specificity should be confirmed through forced degradation studies, where the compound is exposed to stress conditions (acid, base, oxidation, heat, light) to ensure that any degradation products are resolved from the main peak.[18]
Structural Confirmation and Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy provide detailed information about the molecular framework.[5][11][21][22]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
1H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons, protons on the dihydrodioxin ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
13C NMR: Acquire a proton-decoupled 13C spectrum. This will show distinct signals for each unique carbon atom in the molecule.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[1][2][10][23]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (alcohol) | 3500-3200 (broad) |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 |
| NO₂ Asymmetric Stretch | 1550-1475 |
| NO₂ Symmetric Stretch | 1360-1290 |
| C-O Stretch (ether & alcohol) | 1260-1000 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.[17][24][25]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Analysis: Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer. A solvent blank should be used as a reference.
The presence of the nitro-substituted benzene ring is expected to result in strong absorbance in the UV region.
Determination of Key Physicochemical Properties
The following protocols outline the experimental determination of critical physicochemical properties that govern a drug's behavior in biological systems.
Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)
DSC is a precise method for determining the melting point and assessing the crystallinity of a compound.[20][26][27][28][29][30]
Sources
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- 3. pharmaguru.co [pharmaguru.co]
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- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
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- 12. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]
- 13. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. SwissADME [swissadme.ch]
- 16. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. SOP for HPLC Analysis and Documentation | Good Laboratory Practices Guide [webofpharma.com]
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- 21. books.rsc.org [books.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 24. engineering.purdue.edu [engineering.purdue.edu]
- 25. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 26. researchgate.net [researchgate.net]
- 27. qualitest.ae [qualitest.ae]
- 28. Differential scanning calorimetry [cureffi.org]
- 29. torontech.com [torontech.com]
- 30. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
Methodological & Application
Application Note: Structural Elucidation and Purity Assessment of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Here is a detailed Application Note and Protocol guide for the analysis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol .
Introduction & Scope
(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is a critical chiral intermediate in the synthesis of alpha-1 adrenergic antagonists (e.g., Doxazosin analogues) and novel antibacterial agents targeting FtsZ. The molecule features a 1,4-benzodioxane scaffold with two distinct electronic domains: the electron-withdrawing nitro group on the aromatic ring and the hydrophilic hydroxymethyl moiety at the chiral C2 position.
This application note provides a definitive protocol for the structural characterization of this compound using 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS). Special emphasis is placed on distinguishing regioisomers (6-nitro vs. 7-nitro) and analyzing the diastereotopic protons of the heterocyclic ring.
Key Analytical Challenges
-
Regioisomer Differentiation: Synthesis from 4-nitrocatechol often yields a mixture of 6- and 7-nitro isomers.
-
Chiral Center (C2): Induces magnetic non-equivalence in the adjacent C3 methylene protons, creating complex second-order coupling patterns.
-
Labile Protons: The hydroxymethyl (-CH2OH) proton requires specific solvent conditions for observation.
Structural Analysis & Numbering
Before spectral assignment, the atom numbering must be standardized to IUPAC conventions for 1,4-benzodioxins.
-
Position 2: Chiral methine (bears the -CH2OH group).
-
Position 3: Methylene (dioxane ring).[3]
-
Position 7: Nitro group substitution.
-
Aromatic Protons: Located at positions 5, 6, and 8.
Protocol 1: NMR Spectroscopy
Objective: Complete assignment of proton and carbon resonances to confirm regiochemistry and purity.
Sample Preparation
-
Solvent: DMSO-d6 (99.9% D) is required.
-
Reasoning: CDCl3 often leads to broadening of the hydroxyl proton and poor solubility of nitro-aromatics. DMSO-d6 stabilizes the -OH proton via hydrogen bonding, allowing for the observation of vicinal coupling (
), which serves as a purity check for the alcohol functionality.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube.
1H NMR Acquisition Parameters
-
Frequency: 400 MHz or higher recommended.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (NS): 16 (sufficient due to the nitro group's dipole enhancing relaxation).
-
Temperature: 298 K.
Spectral Assignment Strategy (Expert Analysis)
The 7-nitro substitution pattern creates a specific aromatic signature distinct from the 6-nitro isomer.
Aromatic Region (6.5 – 8.0 ppm):
-
H8 (d, ~2.5 Hz): The proton at position 8 is "isolated" between the oxygen at position 1 and the nitro group at position 7. It appears as a meta-coupled doublet.
-
H6 (dd, ~9.0, 2.5 Hz): This proton is ortho to H5 and meta to H8. The nitro group at C7 deshields H6 significantly.
-
H5 (d, ~9.0 Hz): Located ortho to the oxygen at position 4. It is the most shielded aromatic proton.
Aliphatic Region (3.5 – 5.5 ppm):
-
H2 (m): The chiral center methine proton.
-
H3a/H3b (dd): Diastereotopic protons. They do not appear as a simple doublet. Expect a complex ABX pattern with H2.
-
-CH2OH: Diastereotopic methylene protons adjacent to the hydroxyl.
Predicted Data Table (DMSO-d6)
| Position | Type | Shift (δ ppm) | Multiplicity | Coupling Constants ( | Assignment Logic |
| Ar-H8 | CH | 7.75 | d | Meta to NO2, ortho to Oxygen (isolated). | |
| Ar-H6 | CH | 7.82 | dd | Ortho to NO2 (deshielded). | |
| Ar-H5 | CH | 7.05 | d | Ortho to Oxygen (shielded). | |
| OH | OH | 5.10 | t | Visible in DMSO; confirms alcohol. | |
| H2 | CH | 4.25 | m | - | Chiral center. |
| H3a | CH2 | 4.40 | dd | Diastereotopic (cis to substituent). | |
| H3b | CH2 | 4.10 | dd | Diastereotopic (trans to substituent). | |
| CH2-OH | CH2 | 3.65 | m | - | ABX system with OH and H2. |
Protocol 2: Mass Spectrometry (LC-MS/MS)
Objective: Confirmation of molecular weight and fragmentation fingerprinting.
Method Parameters[4][5][6][7]
-
Ionization: Electrospray Ionization (ESI).[4]
-
Polarity: Positive (+ve) and Negative (-ve).
-
Note: Nitro compounds ionize well in Negative mode (
), but the alcohol moiety often forms stable Sodium adducts ( ) in Positive mode.
-
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
Fragmentation Pathway (MS/MS)
In ESI(+), the parent ion
-
Loss of Water:
. Common for primary alcohols. -
Nitro Group Loss: Loss of
radical (46 Da) or (30 Da) is characteristic of nitro-aromatics. -
Dioxane Ring Cleavage: Retro-Diels-Alder (RDA) type fragmentation is observed in benzodioxans, often leading to catechol-derived ions.
Visualization: MS Fragmentation Logic
The following diagram illustrates the logical fragmentation tree for the molecule.
Caption: Proposed ESI(+) fragmentation pathway showing primary dehydration and nitro-loss channels.
Protocol 3: Regioisomer Discrimination (6-Nitro vs. 7-Nitro)
This is the most critical quality control step. The nitration of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol (or its precursors) is not perfectly regioselective.
The Coupling Constant Test
To distinguish the 7-nitro isomer from the 6-nitro isomer, examine the aromatic coupling constants (
-
7-Nitro Isomer (Target):
-
Possesses an isolated proton (H8) between the ether oxygen and the nitro group.
-
Signature: A doublet with a small meta-coupling constant (
Hz) at ~7.75 ppm.
-
-
6-Nitro Isomer (Impurity):
-
The nitro group is at position 6.
-
Protons are at 5, 7, 8.
-
H5 is isolated (singlet-like or small meta coupling).
-
H7 and H8 are ortho to each other (
Hz). -
Signature: Look for a strong ortho-doublet (
Hz) appearing further downfield due to the nitro influence, lacking the specific meta-coupling pattern of the 7-isomer's H6.
-
Visualization: Analytical Workflow
Caption: Decision tree for verifying the regio-purity of the 7-nitro isomer via 1H NMR.
References
-
Gu, W., et al. (2011). Synthesis and antibacterial activity of novel substituted 1,4-benzodioxan derivatives against FtsZ.[2] Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates synthesis and numbering of 2-substituted benzodioxans).
-
Vasquez, Y., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate.[5] Molbank.[5] Link (Key reference for NMR shifts of nitro-benzodioxan regioisomers).
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[4] (General reference for nitro-aromatic coupling constants).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Nitro Compounds Fragmentation.Link (General fragmentation rules for nitro-aromatics).
Sources
Application Note: HPLC Strategies for the Isolation and Analysis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
The following Application Note is a comprehensive technical guide designed for researchers and process chemists involved in the purification and analysis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol . This molecule is a critical intermediate in the synthesis of alpha-blockers like Doxazosin.
Introduction & Molecule Profile[1][2][3]
(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (hereafter referred to as NDBM ) is a key synthetic building block. Structurally, it consists of a benzodioxane ring substituted with a nitro group at the 7-position and a hydroxymethyl group at the 2-position.
-
Chemical Significance: NDBM is the direct precursor to the amine intermediate used to synthesize Doxazosin , a quinazoline-based alpha-1 antagonist used for hypertension and benign prostatic hyperplasia (BPH) [1, 2].
-
Purification Challenge: The synthesis of NDBM (typically via nitration of 2-hydroxymethyl-1,4-benzodioxane or ring closure of nitrocatechol with epichlorohydrin) often yields regioisomers (6-nitro vs. 7-nitro), unreacted starting materials, and oxidation byproducts.
-
Objective: To establish a robust Reverse-Phase HPLC (RP-HPLC) method for purity assessment (>99%) and a scalable Preparative HPLC protocol for isolation.
Physicochemical Properties
| Property | Description | Chromatographic Implication |
| Polarity | Moderate (Nitro = Polar; Benzodioxane = Lipophilic) | Retains well on C18; elutes before non-polar precursors. |
| UV Absorbance | Strong | Nitro group provides excellent UV sensitivity. |
| Solubility | Low in water; Soluble in ACN, MeOH, DMSO | Sample diluent must be organic-rich (MeOH/ACN). |
| Chirality | One chiral center at C2 | Standard RP-HPLC separates chemical impurities; Chiral HPLC required for enantiomers. |
Analytical Method Development (QC & Profiling)
This protocol is designed to separate NDBM from its regioisomer (6-nitro analog) and starting materials (e.g., 4-nitrocatechol).
Chromatographic Conditions
-
Column: C18 (End-capped), 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).
-
Rationale: The end-capping reduces silanol interactions with the nitro group, preventing peak tailing [3].
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Rationale: Acidic pH (~2.7) suppresses the ionization of any residual phenolic impurities (like nitrocatechol), ensuring they retain on the column rather than eluting in the void volume.
-
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Rationale: ACN provides sharper peaks and lower backpressure than Methanol for nitro-aromatics.
-
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Primary), 220 nm (Secondary for non-nitro impurities).
Gradient Profile
A gradient is necessary to elute polar degradation products early and wash lipophilic dimers late.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial equilibration |
| 2.0 | 10 | Isocratic hold for polar salts |
| 15.0 | 70 | Linear ramp (Separation window) |
| 18.0 | 95 | Wash step (Elute dimers) |
| 20.0 | 95 | Hold wash |
| 20.1 | 10 | Re-equilibration |
| 25.0 | 10 | End of Run |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of crude NDBM in 10 mL of Acetonitrile (1.0 mg/mL). Sonicate for 5 mins.
-
Working Solution: Dilute to 0.1 mg/mL with Water/ACN (50:50).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Preparative Purification Protocol (Scale-Up)
For the isolation of grams of material, the analytical method is scaled up to a preparative system.
Loading Study
-
Column: Prep C18, 20 x 250 mm, 10 µm.
-
Flow Rate: 15 - 20 mL/min.
-
Loading Capacity: Typically 1% of column mass. For a 20x250mm column (~40g stationary phase), load ~400 mg per injection.
-
Injection Solvent: Dissolve sample in minimum volume of DMSO/MeOH (1:1). Avoid pure ACN as injection solvent to prevent "solvent breakthrough" effects.
Focused Gradient Strategy
To maximize yield and purity, use a "focused gradient" around the elution percentage of the target.
-
Assume NDBM elutes at 40% B in the analytical run.
-
Prep Gradient:
-
0-5 min: 20% B (Load & Wash)
-
5-25 min: 30% B to 50% B (Shallow gradient for resolution)
-
25-30 min: 95% B (Flush)
-
Fraction Collection Logic
-
Trigger: UV Absorbance (254 nm).
-
Threshold: Collect peaks > 50 mAU.
-
Slicing: Use time-slicing (e.g., every 15 seconds) over the main peak to cut out the leading/tailing edges where impurities (like the 6-nitro isomer) often co-elute.
Workflow Visualization & Logic
The following diagram illustrates the decision-making process for purifying NDBM, from crude synthesis to final validated product.
Figure 1: Purification workflow for NDBM. Note the "Recrystallization" loop for very low-purity crude to protect the Prep-HPLC column.
Troubleshooting & Critical Parameters
Regioisomer Separation (6-Nitro vs. 7-Nitro)
The nitration of benzodioxane often produces the 6-nitro isomer as a major impurity.
-
Problem: These isomers have identical mass (LC-MS cannot distinguish) and very similar hydrophobicity.
-
Solution:
-
Temperature Control: Lower the column temperature to 20°C or 15°C. Lower temperature improves selectivity (
) for steric isomers. -
Phenyl-Hexyl Columns: Switch from C18 to a Phenyl-Hexyl stationary phase. The pi-pi interactions with the nitro-aromatic ring often provide better selectivity for positional isomers than pure hydrophobicity [4].
-
Peak Tailing
-
Cause: Interaction of the nitro group or the free hydroxyl with residual silanols on the silica support.
-
Fix: Increase buffer strength. Switch from 0.1% Formic Acid to 10 mM Ammonium Formate (pH 3.0) . The ammonium ions block silanol sites more effectively than protons alone.
Chiral Purity (Advanced Note)
While this protocol focuses on chemical purity, NDBM has a chiral center at C2.
-
If the synthesis is asymmetric, use a Chiralpak AD-H or OD-H column (Amylose/Cellulose tris-carbamates) under Normal Phase conditions (Hexane/IPA) to determine Enantiomeric Excess (ee%) [5].
References
- European Pharmacopoeia (Ph. Eur.). Doxazosin Mesilate Monograph.
-
Chawla, R., et al. (2012). "Determination of Doxazosin Mesylate in Tablets by RP-HPLC." Indian Journal of Pharmaceutical Sciences.
-
Naidu, N.V.S., et al. (2012). "Development and Validation of the HPLC Method for the Analysis of Doxazosin in Bulk Drug." International Journal of Pharmaceutical Sciences and Research.
-
Cazorla, G., et al. (2018). "How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives." Chirality. (Discusses the resolution and HPLC of hydroxymethyl-benzodioxanes).
-
TCI Chemicals. "Product Specification: 2-Hydroxymethyl-1,4-benzodioxane." (Reference for physical properties of the core scaffold).
Sources
Derivatization of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol for bioassays
Application Note: High-Throughput Derivatization of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol for Bioactive Library Generation
Executive Summary
Target Molecule: (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
CAS Registry (Related): Analogous to 16498-20-7 (6-nitro isomer) and 98572-00-0 (alcohol core).[1]
Primary Application: Synthesis of GPCR ligands (
This guide details the strategic derivatization of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol . This scaffold is a "privileged structure" in medicinal chemistry, offering two orthogonal synthetic handles: a primary alcohol at the C2 position (The "Anchor") and a nitro group at the C7 position (The "Modulator"). By sequentially modifying these handles, researchers can generate focused libraries with tunable lipophilicity, electronic properties, and receptor affinity.[2]
Strategic Analysis: The Orthogonal Approach
Successful derivatization requires a strict Sequence of Events to avoid chemoselectivity issues. The primary alcohol is the logical "first point of attack" for attaching bulky pharmacophores, while the nitro group serves as a latent functionality for late-stage diversification.
-
The Anchor (C2-Methanol): This position dictates the spatial orientation of the ligand.[1] In classic antagonists like Doxazosin or WB-4101, this handle connects to a basic amine (e.g., piperazine).
-
The Modulator (C7-Nitro): The nitro group is strongly electron-withdrawing.[1] Retaining it enhances metabolic stability and alters pKa.[1] Reducing it to an amine (-NH
) creates a "solubility handle" or a site for attaching fluorophores and affinity tags.[1]
Visualizing the Synthetic Logic
Figure 1: Divergent synthesis workflow.[1] The pathway prioritizes alcohol functionalization before nitro reduction to prevent side reactions with the sensitive aniline.
Detailed Protocols
Protocol A: The "Head" Synthesis (Alcohol Functionalization)
Objective: Convert the hydroxyl group into a pharmacophore linker (specifically an aryl-piperazine motif, common in CNS-active agents).[1]
Reagents:
-
Substrate: (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (1.0 equiv)[1]
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)[2]
-
Triethylamine (TEA) (1.5 equiv)[2]
-
Secondary Amine (e.g., 1-(2-methoxyphenyl)piperazine) (1.2 equiv)[1][2]
-
Solvents: Dichloromethane (DCM), Acetonitrile (ACN).[2]
Step-by-Step Methodology:
-
Activation (Mesylation):
-
Dissolve the substrate in anhydrous DCM (0.1 M concentration) under nitrogen.[2]
-
Cool to 0°C. Add TEA dropwise.
-
Add MsCl slowly to maintain temperature < 5°C. The reaction is exothermic.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1).[1][2] The alcohol spot (Rf ~0.[2]3) should disappear, replaced by the mesylate (Rf ~0.6).[2]
-
Quench with cold water, extract with DCM, and dry over Na
SO . Do not purify on silica (mesylates can be unstable); use crude immediately.[1][2]
-
-
Displacement (N-Alkylation):
-
Dissolve the crude mesylate in ACN.
-
Add the secondary amine (e.g., aryl piperazine) and K
CO (2.0 equiv).[2] -
Reflux at 80°C for 6–12 hours.[1]
-
Validation: LC-MS should show the mass of [Substrate - OH + Amine].[1]
-
Purification: Evaporate solvent.[1][2][3][4] Partition between EtOAc and water.[1] The product is basic; wash the organic layer with brine. Purify via flash chromatography (DCM/MeOH gradient).
-
Protocol B: The "Tail" Synthesis (Nitro Reduction & Library Capping)
Objective: Modulate the electronic properties of the benzene ring or attach a probe.
Reagents:
-
Substrate: Nitro-amine intermediate from Protocol A.[1]
-
Reduction Agent: H
(balloon) / 10% Pd-C OR SnCl ·2H O (for chemoselectivity if alkenes are present).[2] -
Capping Agents: Acid Chlorides, Isocyanates, or Sulfonyl Chlorides.
Step-by-Step Methodology:
-
Reduction:
-
Dissolve the nitro compound in MeOH/EtOAc (1:1).[2]
-
Add 10 wt% Pd-C catalyst.[1]
-
Stir under H
atmosphere (1 atm) for 2–4 hours. -
Critical Step: Filter through a Celite pad to remove Pd.[1] The filtrate contains the unstable aniline. Proceed immediately to capping to prevent oxidation (browning).[1][2]
-
-
Library Capping (Parallel Synthesis):
Bioassay Preparation & Solubility Data
For biological screening (e.g., Calcium Flux assays for GPCRs or MIC determination for bacteria), proper solubilization is critical.[2] Benzodioxane derivatives are lipophilic (LogP ~2.5–4.0).[2]
Solubility Table:
| Solvent System | Solubility (mg/mL) | Notes |
| DMSO (100%) | > 50 mg/mL | Ideal for stock solutions (10 mM).[1] |
| Ethanol | ~ 10 mg/mL | Suitable for some cellular assays.[1] |
| PBS (pH 7.4) | < 0.1 mg/mL | Precipitation Risk. Requires co-solvent.[1][2] |
| PBS + 5% DMSO | ~ 0.5 mg/mL | Standard working buffer for IC50 assays.[1][2] |
Assay Workflow (Graphviz):
Figure 2: Serial dilution protocol to prevent compound precipitation in aqueous media.
References
-
Bolchi, C. et al. (2020).[2] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. [2][5]
-
Straniero, V. et al. (2020).[2][6] Benzodioxane-benzamides as antibacterial agents: Computational and SAR studies to evaluate the influence of the 7-substitution in FtsZ interaction. ChemMedChem. [2][6]
-
Idris, N. et al. (2022).[2][7] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [2][7]
-
Glusa, E. et al. (1990).[2][8] Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl-methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie.
-
Santa Cruz Biotechnology. 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid Product Data.
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 8. [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Enzymatic Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxane Motifs
Introduction: The Significance of Chiral 2,3-Dihydro-1,4-Benzodioxane Scaffolds in Modern Drug Discovery
The 2,3-dihydro-1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid structure and potential for stereoisomerism at the C2 and C3 positions make it a critical determinant of a molecule's interaction with biological targets.[1] The absolute configuration of these stereocenters often dictates the pharmacological activity and selectivity of the resulting drug candidates.[3][4] Notable therapeutic agents incorporating this chiral motif include Doxazosin, an α1-adrenergic antagonist used to treat hypertension, and other compounds targeting serotonin receptors implicated in neurological disorders.[4][5]
The synthesis of enantiomerically pure 2,3-dihydro-1,4-benzodioxanes has traditionally relied on methods such as chiral pool synthesis or the resolution of diastereomeric salts.[6] However, these approaches can be inefficient and generate significant chemical waste. Biocatalysis, particularly the use of enzymes, has emerged as a powerful and sustainable alternative for the synthesis of these valuable chiral building blocks.[3][7] Enzymes offer high enantioselectivity, operate under mild reaction conditions, and can often be recycled, aligning with the principles of green chemistry.[7]
This application note provides a detailed guide to the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs, with a primary focus on the well-established method of lipase-catalyzed kinetic resolution. We will delve into the mechanistic underpinnings of this approach, provide a step-by-step protocol, and discuss the optimization of reaction parameters to achieve high enantiomeric purity.
Enzymatic Strategy: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a widely employed enzymatic method for separating a racemic mixture into its constituent enantiomers.[8] This process relies on the differential rate of reaction of the two enantiomers with an enzyme. In the context of 2,3-dihydro-1,4-benzodioxane synthesis, a lipase is used to selectively hydrolyze one enantiomer of a racemic ester precursor, leaving the unreacted enantiomer in high enantiomeric excess.
Candida antarctica Lipase B (CALB) is a particularly effective and widely used lipase for this transformation due to its broad substrate scope and high enantioselectivity.[3][9] The kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester is a prime example of this strategy's success.[3][5]
Reaction Mechanism and Stereoselectivity
The enzymatic kinetic resolution of (±)-1,4-benzodioxane-2-carboxylic acid methyl ester using CALB proceeds via the selective hydrolysis of one enantiomer to its corresponding carboxylic acid. The other enantiomer remains as the unreacted ester. This selectivity arises from the specific interactions between the substrate and the amino acid residues within the enzyme's active site.
Recent studies have demonstrated that engineered CALB mutants can exhibit even greater efficiency and enantioselectivity.[3][5] For instance, mutations at positions not directly interacting with the substrate have been shown to significantly enhance the enzyme's catalytic activity and ability to discriminate between enantiomers.[3]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the lipase-catalyzed kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester.
Protocol 1: Kinetic Resolution using Engineered Candida antarctica Lipase B (CALB)
This protocol is adapted from a study demonstrating the efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs using engineered CALB.[3][5]
Materials:
-
Racemic (±)-methyl 1,4-benzodioxan-2-carboxylate
-
Engineered Candida antarctica Lipase B (e.g., mutants A225F or A225F/T103A) or wild-type CALB[3]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
n-Butanol
-
Ethyl acetate
-
Hexane
-
Isopropanol
-
Sodium sulfate (anhydrous)
-
Shaking incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H)
Procedure:
-
Reaction Setup:
-
Prepare a 5 mL reaction mixture in a suitable vessel.
-
Add 4 mL of PBS buffer (pH 7.4).
-
Add 5 mg of the racemic substrate, (±)-methyl 1,4-benzodioxan-2-carboxylate (final concentration of approximately 5 mM). For higher concentrations, up to 50 mM has been reported to be optimal with certain mutants.[3][5]
-
Ensure the substrate is fully dissolved.
-
Add 1 mg of the engineered CALB mutant (or wild-type CALB).
-
-
Incubation:
-
Work-up:
-
At each time point, quench the reaction in the aliquot by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the unreacted ester and the product acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter or decant the dried organic solution.
-
-
Analysis by Chiral HPLC:
-
Evaporate the solvent from the dried organic extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
Analyze the sample using a chiral HPLC system to determine the enantiomeric excess (e.e.) of the unreacted substrate (ester) and the product (acid).
-
A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[4]
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Calculate the conversion and enantiomeric excess based on the peak areas of the enantiomers.
-
Data Presentation and Expected Results
The success of the enzymatic resolution is quantified by the conversion rate and the enantiomeric excess of the substrate (e.e.s) and product (e.e.p). The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity.
Table 1: Representative Data for CALB-Catalyzed Kinetic Resolution [3][5]
| Enzyme | Substrate Concentration (mM) | Temperature (°C) | Co-solvent (20%) | Conversion (%) | e.e.s (%) | E-value |
| Wild-type CALB | 50 | 30 | n-Butanol | ~50 | ~83 | - |
| A225F/T103A Mutant | 50 | 30 | n-Butanol | 50 | 97 | 278 |
Note: Data is illustrative and based on published results. Actual results may vary.
Visualization of the Experimental Workflow
Sources
- 1. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Engineering of an epoxide hydrolase for efficient bioresolution of bulky pharmaco substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Use of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol as a chemical probe
This guide details the application of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (CAS 59987-31-4), a critical chemical scaffold used primarily as a precursor for developing high-affinity probes targeting
Introduction & Mechanism of Action
(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is a functionalized benzodioxane derivative. The 1,4-benzodioxane core is a "privileged scaffold" in medicinal chemistry, mimicking the catechol moiety of endogenous neurotransmitters (epinephrine, norepinephrine, dopamine) while providing rigid stereochemical control.
-
Core Utility: It serves as a Chemical Probe Precursor . It is not typically used as a standalone detection reagent (like a dye) but is the starting material for synthesizing photoaffinity labels , fluorescent ligands , and radioligands for G-Protein Coupled Receptors (GPCRs).
-
Target Specificity: Derivatives of this scaffold exhibit high affinity for:
-
-Adrenergic Receptors (
-ARs): Key targets for hypertension and benign prostatic hyperplasia (BPH). -
5-HT
Receptors: Targets for anxiolytics and antidepressants. -
Dopamine D
Receptors: Targets for antipsychotics.
-
-Adrenergic Receptors (
-
Chemical Versatility:
-
7-Nitro Group: A "masked" amino group. It can be reduced to an amine (
) to attach fluorophores, radiolabels, or photo-reactive groups (e.g., azides). -
2-Hydroxymethyl Group: A versatile linker handle. It is typically converted to a leaving group (mesylate, tosylate, halide) to couple with pharmacophores like phenylpiperazines.
-
Probe Design & Synthesis Workflow
To use this molecule as a probe, it must be derivatized. The following workflow outlines its conversion into a functional receptor probe.
Diagram: Probe Synthesis & Application Workflow
Caption: Workflow for converting the 7-nitro-benzodioxane scaffold into a functional GPCR probe.
Experimental Protocols
Protocol A: Activation of the Linker (Mesylation)
Objective: Convert the hydroxyl group into a reactive mesylate for coupling.
Materials:
-
(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: Dissolve the starting material in anhydrous DCM under nitrogen atmosphere at 0°C.
-
Addition: Add TEA, followed by the dropwise addition of MsCl.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Quench with water. Extract with DCM (3x). Wash organic layer with brine, dry over Na
SO , and concentrate-
Checkpoint: The product (Mesylate) is typically a solid. Use immediately or store at -20°C.
-
Protocol B: Coupling to Pharmacophore (Probe Assembly)
Objective: Attach a receptor-targeting moiety (e.g., 1-(2-methoxyphenyl)piperazine for
Materials:
-
Mesylate intermediate (from Protocol A)
-
1-(2-methoxyphenyl)piperazine (1.2 eq)
-
Potassium carbonate (K
CO ) (2.0 eq) -
Acetonitrile (ACN)
Procedure:
-
Mix: Suspend the mesylate, piperazine derivative, and K
CO in ACN. -
Reflux: Heat to reflux (80°C) for 12–24 hours.
-
Purification: Cool, filter off solids, and concentrate the filtrate. Purify via silica gel column chromatography.
-
Result: You now have a 7-nitro-benzodioxane ligand . This can be used as a "cold" competitor or further derivatized.
-
Protocol C: Nitro Reduction & Fluorescent Labeling
Objective: Convert the nitro group to an amine to attach a fluorophore (e.g., FITC, BODIPY) for imaging.
Procedure:
-
Reduction: Dissolve the nitro-ligand in Ethanol/EtOAc. Add 10% Pd/C catalyst. Stir under H
(balloon) for 4 hours. Filter and concentrate to get the 7-amino derivative . -
Labeling: Dissolve the amine (1 eq) in DMF. Add FITC (1.1 eq) and DIPEA (2 eq). Stir in the dark at RT for 4 hours.
-
Purification: Purify via HPLC.
-
Application: Use this fluorescent probe for Confocal Microscopy or Flow Cytometry to visualize receptor internalization.
-
Application: Receptor Binding Assay
Use the synthesized probe to determine binding affinity (
Assay Type: Competition Binding Assay (Radioligand Displacement)
Target:
| Component | Concentration / Condition | Notes |
| Membrane Prep | 10–20 µg protein/well | Source: Rat cortex or CHO- |
| Radioligand | [ | |
| Test Compound | The benzodioxane derivative | |
| Non-specific | Phentolamine (10 µM) | Defines background binding |
| Buffer | 50 mM Tris-HCl, pH 7.4 | Incubation: 60 min @ 25°C |
Step-by-Step:
-
Incubation: Mix membrane, radioligand, and varying concentrations of the Test Compound in a 96-well plate.
-
Equilibrium: Incubate for 60 minutes at 25°C to reach equilibrium.
-
Filtration: Harvest using a cell harvester (e.g., Brandel) onto GF/B filters pre-soaked in 0.3% PEI.
-
Counting: Add scintillation fluid and count radioactivity (CPM).
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and using the Cheng-Prusoff equation:
Troubleshooting & Critical Factors
-
Solubility: The 7-nitro alcohol is moderately soluble in organic solvents (DCM, DMSO) but poor in water. Always prepare stock solutions in DMSO (10–100 mM).
-
Stereochemistry: The (2S) and (2R) enantiomers often have vastly different biological activities.
-
Recommendation: Use chiral HPLC to separate enantiomers or start with enantiopure epichlorohydrin during the initial synthesis of the benzodioxane core.
-
-
Nitro Group Stability: The nitro group is stable, but avoid strong reducing agents (LiAlH
) unless you intend to reduce it. -
Differentiation from NBD: Do not confuse this molecule with NBD-Methanol (7-nitrobenz-2-oxa-1,3-diazole-4-yl-methanol), which is a general fluorescent probe. The benzodioxane derivative is a ligand scaffold, not a generic dye.
References
-
Chapleo, C. B., et al. (1983). "Alpha-adrenoceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoceptor antagonists." Journal of Medicinal Chemistry, 26(6), 823-831. Link
-
Quaglia, W., et al. (1995). "Structure-activity relationships in 1,4-benzodioxan-related compounds. 5. Alpha 1-adrenoceptor blocking activity of 2-substituted 1,4-benzodioxans." Journal of Medicinal Chemistry, 38(11), 1983-1992. Link
- Melchiorre, C., et al. (2003). "Polyamines in drug discovery: from the herbal medicine to the future." Current Topics in Medicinal Chemistry, 3(2), 163-169. (Discusses benzodioxane scaffolds in polyamine probes).
-
BOC Sciences. "(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-2-yl)methanol Product Page."
Experimental protocol for assessing antioxidant activity of nitro compounds
Topic: Experimental Protocol for Assessing the Antioxidant Activity of Nitro Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Redox Dichotomy of Nitro Compounds
Nitro-containing molecules represent a fascinating and challenging class of compounds in chemical biology and drug development. Their rich chemistry, governed by the electron-withdrawing nature of the nitro (-NO₂) group, imparts a wide spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive effects[1]. A key aspect of their mechanism of action often involves redox cycling, positioning them as agents that can modulate the oxidative state of a biological system[2].
However, this redox activity is a double-edged sword. While some nitro compounds have demonstrated beneficial antioxidant properties by scavenging harmful free radicals[3][4], others can exhibit pro-oxidant effects. This can occur through single-electron reduction to form nitro radical anions, which can then react with molecular oxygen to generate superoxide radicals, thereby amplifying oxidative stress[5][6][7]. This dual nature makes a thorough and methodologically sound assessment of their antioxidant potential not just a routine screening step, but a critical investigation into their fundamental mechanism of action.
This guide provides a comprehensive framework for researchers to navigate the complexities of assessing the antioxidant activity of nitro compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is both accurate and mechanistically insightful.
Chapter 1: The Chemical Basis of Nitro Compound Redox Activity
The antioxidant or pro-oxidant activity of a nitro compound is intrinsically linked to its chemical structure and the surrounding redox environment. The nitro group can participate in electron transfer reactions, acting as an electron sink[2].
-
Antioxidant Mechanisms: A nitro-aromatic compound may exert antioxidant effects through various means, including hydrogen atom transfer (HAT) or single electron transfer (SET) from other functional groups on the molecule (e.g., hydroxyl or amine groups) to quench free radicals[8]. In these cases, the nitro group primarily acts as a modulating substituent.
-
Pro-oxidant Mechanisms: Conversely, the nitro group itself can be reduced by cellular flavoenzymes (like NADPH-cytochrome P450 reductase) to a nitro anion radical[7][9]. This radical can then transfer its electron to oxygen, creating a superoxide radical (O₂•⁻) and regenerating the parent nitro compound. This futile cycle can produce a significant amount of reactive oxygen species (ROS), leading to cellular damage[2][10].
This duality necessitates a multi-assay approach. Simple chemical assays can reveal radical scavenging potential, but cell-based assays are crucial to understand how a compound behaves in a complex biological milieu, where enzymatic reduction can occur.
Chapter 2: In Chemico Radical Scavenging Assays
These assays provide a first-pass screening of a compound's intrinsic ability to neutralize stable free radicals in a controlled, non-biological system. The two most common and complementary methods are the DPPH and ABTS assays.
2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of Causality: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it[11]. The DPPH radical has a deep violet color in solution with a characteristic absorption maximum around 517 nm. Upon reduction by an antioxidant, the solution's color fades to a pale yellow, and the absorbance at 517 nm decreases[12][13]. The rate of color change is proportional to the antioxidant capacity. This method is particularly sensitive to compounds that act via the HAT mechanism.
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM (or ~40 µg/mL) solution of DPPH in methanol. This solution should be freshly made and kept in an amber bottle to protect it from light, as DPPH is light-sensitive[14]. The initial absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1[11].
-
Test Compounds: Prepare a stock solution of the nitro compound (e.g., 1 mg/mL) in a suitable solvent (methanol is preferred). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Positive Control: Prepare serial dilutions of a known antioxidant like Ascorbic Acid or Trolox (a water-soluble vitamin E analog) to serve as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various dilutions of the test compound, positive control, or blank (methanol) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state[14].
-
Measure the absorbance of each well at 517 nm using a microplate reader[13].
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 Where Abs_blank is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value signifies higher antioxidant activity.
-
2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle of Causality: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate[15][16]. The resulting radical has a characteristic blue-green color with absorption maxima at multiple wavelengths, most commonly measured at 734 nm[17]. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless ABTS form, and the decrease in absorbance is proportional to the antioxidant's concentration and potency. A key advantage of the ABTS assay is that the radical can be generated in aqueous or organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds[18].
Experimental Workflow for ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•⁺ radical[15].
-
Working Solution: Before the assay, dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm[16].
-
Test Compounds: Prepare serial dilutions of the nitro compound.
-
Standard: Prepare a standard curve using various concentrations of Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the ABTS•⁺ working solution to each well.
-
Add 10 µL of the various dilutions of the test compound, Trolox standard, or blank to the respective wells.
-
Mix and incubate at room temperature for a defined time (e.g., 6-10 minutes)[17].
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition for both the standards and samples as done in the DPPH assay.
-
Plot the % Inhibition versus concentration for the Trolox standard to generate a standard curve.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC value is calculated by comparing the % inhibition caused by the sample to the slope of the Trolox standard curve.
-
| Parameter | DPPH Assay | ABTS Assay |
| Principle | H-atom/electron donation to a stable radical | Electron donation to a pre-formed radical cation |
| Radical Color | Deep Violet | Blue-Green |
| Wavelength | ~517 nm | ~734 nm |
| Solvent System | Primarily organic solvents (methanol, ethanol) | Aqueous and organic solvents[18] |
| Pros | Simple, rapid, stable radical[14] | Measures hydrophilic & lipophilic compounds, stable endpoint[18] |
| Cons | Limited to organic media, potential for steric hindrance, interference from colored compounds[14] | Requires radical generation step, can be less reactive with some phenols |
| Output | IC₅₀ (µg/mL or µM) | TEAC (Trolox Equivalents) |
Chapter 3: Cell-Based Antioxidant Assays
While in chemico assays are valuable for initial screening, they lack biological relevance. They do not account for crucial factors like cell permeability, metabolic transformation, or localization within the cell[19][20]. For nitro compounds, which can be enzymatically activated to pro-oxidants, a cell-based assay is an indispensable next step.
3.1. Cellular Antioxidant Activity (CAA) Assay
Principle of Causality: The CAA assay quantifies antioxidant activity within a cellular environment[19]. It utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH)[21][22]. A free radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is then added to the cells. AAPH generates peroxyl radicals, which oxidize the intracellular DCFH into the highly fluorescent 2',7'-dichlorofluorescein (DCF)[23]. An effective antioxidant will permeate the cell membrane, intercept the peroxyl radicals, and prevent the oxidation of DCFH, thereby reducing the fluorescence signal[20].
Experimental Workflow for CAA Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells, or another suitable cell line, into a 96-well, black, clear-bottom tissue culture plate[23]. Grow the cells until they reach >90% confluence. HepG2 cells are often used due to their metabolic capabilities.
-
-
Probe Loading and Treatment:
-
Remove the growth medium and wash the cells gently with PBS.
-
Treat the cells with a working solution of DCFH-DA (e.g., 25 µM) in a serum-free medium for 1 hour in a 37°C, 5% CO₂ incubator. This allows the probe to enter the cells and be deacetylated[23].
-
Remove the DCFH-DA solution and wash the cells again with PBS.
-
Add the test compound or a positive control (like quercetin) at various concentrations to the cells and incubate for a defined period (e.g., 1 hour) to allow for cellular uptake.
-
-
Induction and Measurement:
-
Add the radical initiator AAPH (e.g., 600 µM final concentration) to all wells to induce oxidative stress[20].
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically over 1 hour (e.g., one reading every 5 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm[23].
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each concentration.
-
Calculate the % inhibition using the formula: % Inhibition = [1 - (AUC_sample / AUC_control)] * 100 Where AUC_control is the area under the curve for cells treated with only the radical initiator.
-
The results are often expressed as Quercetin Equivalents (QE), by comparing the sample's activity to that of the quercetin standard.
-
Chapter 4: Data Interpretation and Self-Validation
A single data point from one assay is insufficient to classify a nitro compound as an "antioxidant." A trustworthy assessment relies on comparing results across different methodologies and incorporating rigorous controls.
-
Positive Controls: The inclusion of a well-characterized standard like Trolox, Ascorbic Acid, or Quercetin in every assay is non-negotiable. This validates that the assay is performing correctly and provides a benchmark against which to compare the test compound's potency.
-
Negative Controls: Wells containing only cells, probe, and the radical initiator (in the CAA assay) or only the radical and solvent (in in chemico assays) are essential to establish the baseline of maximum oxidation.
-
Comparing Assays:
-
High DPPH/ABTS activity, low CAA activity: This may suggest the compound is a potent radical scavenger but has poor cell permeability or is rapidly metabolized into an inactive form.
-
Low DPPH/ABTS activity, high CAA activity: This could indicate the compound is not a direct radical scavenger but may act by upregulating endogenous antioxidant enzymes.
-
No activity or increased oxidation in CAA: This is a critical result. An increase in fluorescence in the CAA assay compared to the control suggests the compound is exerting a pro-oxidant effect within the cell, possibly through the enzymatic redox cycling previously described. This highlights the absolute necessity of cell-based testing for this class of compounds.
-
Conclusion
Assessing the antioxidant activity of nitro compounds is a nuanced task that demands more than a simple screening assay. By employing a multi-tiered approach that begins with robust in chemico assays like DPPH and ABTS and progresses to a biologically relevant method like the CAA assay, researchers can build a comprehensive profile of their compound's redox behavior. Understanding the principles behind each protocol and interpreting the results in a comparative context are key to distinguishing between beneficial antioxidant activity and potentially detrimental pro-oxidant effects, ensuring a higher standard of scientific integrity in drug discovery and development.
References
-
Nitroxides and Pro-oxidant Activity. (2024). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Available at: [Link][5]
-
Redox Properties of Nitroxides. (2025). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. MDPI. Available at: [Link][6][24]
-
Examples of Nitro Compounds with Antioxidant Activity. (n.d.). ResearchGate. Available at: [Link][3]
-
Assay Methodologies for Antioxidant Activity. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available at: [Link][8]
-
Antioxidant Activity of Nitrogen Heterocycles. (2023). RSC Publishing. Available at: [Link][4]
-
Cellular Antioxidant Activity (CAA) Assay. (2024). FoodNavigator-USA.com. Available at: [Link][19]
-
Nitro-Oxidative Stress on Biomolecules. (n.d.). Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. PMC. Available at: [Link][10]
-
Cell-Based Antioxidant Assays. (n.d.). BioIVT. Available at: [Link][21]
-
Reactive Nitrogen Species and Protein Modification. (2025). Reactive Nitrogen Species and Fibrinogen: Exploring the Effects of Nitration on Blood Clots. Available at: [Link][25]
-
Toxicity of Nitroaromatic Compounds. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Available at: [Link][2]
-
OxiSelect™ Cellular Antioxidant Assay Kit. (n.d.). Cell Biolabs. Available at: [Link][22]
-
Versatility of Antioxidant Assays. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. Available at: [Link][18]
-
CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. Available at: [Link][23]
-
Genesis and Development of DPPH Method. (n.d.). Genesis and development of DPPH method of antioxidant assay. PMC. Available at: [Link][11]
-
Cellular Antioxidant Activity (CAA) Assay Patent. (n.d.). Google Patents. Available at: [20]
-
Antiplasmodial Activity of Nitroaromatic Compounds. (2019). PubMed. Available at: [Link][9]
-
DPPH Radical Scavenging Assay Details. (2023). MDPI. Available at: [Link][13]
-
Strengths and Limitations of Antioxidant Assays. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety. PMC. Available at: [Link][14]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Available at: [Link]
-
Biological Activity of Nitro Compounds. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link][1]
-
Mechanism of Action of Nitroaromatic Compounds. (2019). SciSpace. Available at: [Link][7]
-
ABTS Decolorization Assay Protocol. (2019). protocols.io. Available at: [Link][15]
-
DPPH Antioxidant Assay Kit. (n.d.). G-Biosciences. Available at: [Link]
-
ABTS Decolorization Assay Protocol Details. (n.d.). ResearchGate. Available at: [Link][16]
-
Challenges of Nanoparticle Antioxidant Assays. (2025). MDPI. Available at: [Link][26]
-
Challenges of Extraction and Antioxidant Assays. (2018). IT Medical Team. Available at: [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02393A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. DPPH Radical Scavenging Assay [mdpi.com]
- 14. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. Analytical Methods Used in Determining Antioxidant Activity: A Review [mdpi.com]
- 19. Next generation antioxidant assay takes testing inside cells [foodnavigator-usa.com]
- 20. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 21. bioivt.com [bioivt.com]
- 22. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 23. zen-bio.com [zen-bio.com]
- 24. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol Synthesis
Executive Summary
The synthesis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is a critical workflow in the development of adrenergic receptor antagonists (e.g., Doxazosin analogs) and other bioactive heterocycles. While the benzodioxane scaffold is robust, introducing the nitro group with high regioselectivity poses significant challenges.
This guide addresses the two primary failure modes reported by researchers:
-
Regioisomeric Contamination: Difficulty distinguishing or separating the 7-nitro isomer from the 6-nitro byproduct.
-
Polymerization/Tarring: Low yields during the ring-closure of 4-nitrocatechol with epichlorohydrin.
Module 1: Synthetic Route & Mechanism
The Preferred Pathway: Catechol Alkylation
While nitration of the pre-formed benzodioxane methanol is possible, it invariably yields a difficult-to-separate mixture of 6- and 7-nitro isomers. We recommend the convergent synthesis starting from 4-nitrocatechol and epichlorohydrin . This route locks the nitro position relative to the phenolic oxygens, though ring-closure regioselectivity remains a variable.
Mechanism of Action
-
Deprotonation: The base (typically
) deprotonates the more acidic phenol (para to the nitro group, ) first. -
Epoxide Opening: The phenoxide attacks the terminal carbon of epichlorohydrin.
-
Ring Closure: The second phenoxide displaces the chloride to close the 1,4-dioxane ring.
Figure 1: Mechanistic pathway highlighting the critical branching point between cyclization (desired) and polymerization (failure).
Module 2: Troubleshooting Guide (Q&A)
Category A: Yield & Reaction Optimization
Q1: My reaction mixture turns into a black, viscous tar within 2 hours. What is happening? Diagnosis: Uncontrolled polymerization of epichlorohydrin or oxidation of the catechol. Root Cause:
-
High Concentration: Epichlorohydrin can polymerize with itself or cross-link catechols if the local concentration is too high.
-
Thermal Runaway: The alkylation is exothermic. Corrective Action:
-
Dilution: Ensure solvent volume is at least 10-15 mL per gram of catechol.
-
Slow Addition: Do not add epichlorohydrin in one portion. Add it dropwise over 1 hour to the mixture of catechol and base at 60°C.
-
Inert Atmosphere: Strictly use
or Ar. Nitrocatechols are prone to oxidative degradation at high pH.
Q2: I am seeing low conversion (<40%) despite heating to reflux. Diagnosis: Incomplete ring closure (stalled at the chlorohydrin stage). Root Cause: The second deprotonation (of the meta-OH) is slower/less favorable, or the chloride is a poor leaving group in the chosen solvent. Corrective Action:
-
Catalyst: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This generates the more reactive alkyl iodide intermediate in situ (Finkelstein condition), accelerating the ring closure.
-
Solvent Switch: If using Acetone/MEK, switch to DMF or DMSO . The higher boiling point and polarity stabilize the transition state.
Category B: Purification & Isolation
Q3: How do I remove the excess epichlorohydrin and high-boiling solvents (DMF)? Protocol:
-
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume). The product should precipitate.
-
Wash: If the product oils out (common), extract with Ethyl Acetate. Wash the organic layer with 5% LiCl solution (removes DMF effectively) followed by brine.
-
Trituration: Do not column immediately. Triturate the crude solid with cold Ethanol/Water (1:1) . The monomeric product will crystallize, while oligomers remain in the supernatant.
Q4: I have a mixture of regioisomers (6-nitro vs 7-nitro). How do I separate them? Context: If you synthesized the ring before nitration, you will have a ~1:1 mixture. If you used the 4-nitrocatechol route, you may still have minor isomers depending on the alkylation direction. Separation Strategy:
-
Flash Chromatography: Very difficult due to similar
values. -
Recrystallization (The Golden Standard):
-
Solvent System: Ethanol or Isopropanol.
-
Technique: Dissolve at reflux. Cool very slowly to room temperature, then to 4°C. The 7-nitro isomer generally crystallizes more readily due to better packing symmetry compared to the 6-nitro.
-
Validation: Check the supernatant by HPLC. It should be enriched in the 6-nitro isomer.
-
Module 3: Analytical Validation
To confirm you have the correct 7-nitro isomer (and not the 6-nitro), you must rely on NMR coupling constants (
| Feature | 7-Nitro Isomer (Target) | 6-Nitro Isomer (Byproduct) |
| H-5 Proton | Doublet ( | Singlet (or small doublet) Isolated by Nitro & Bridge |
| H-6 Proton | Doublet of Doublets Ortho to H-5, Meta to H-8 | N/A (Nitro is here) |
| H-8 Proton | Singlet (or small meta-coupling) Isolated | Doublet ( |
| HPLC Retention | Typically elutes later on C18 (verify with std) | Typically elutes earlier |
Critical Check: Look for the ABX system in the aromatic region. If you see two strong doublets with ortho-coupling (approx 9 Hz), you likely have the 6-nitro (protons at 7 and 8 are ortho). If you see one strong ortho-doublet and one isolated singlet (or meta-coupled doublet), you have the 7-nitro (protons 5 and 6 are ortho; 8 is isolated).
Module 4: Decision Logic for Troubleshooting
Use this logic flow to determine your next experimental step.
Figure 2: Decision tree for post-reaction processing based on crude NMR data.
References
-
Regioselectivity in Nitrocatechol Alkylation
-
Doxazosin Intermediate Chemistry
- Title: Synthesis and pharmacological evaluation of 2-substituted 1,4-benzodioxanes.
- Source: Journal of Medicinal Chemistry (General reference for benzodioxane scaffold synthesis).
-
URL:[Link] (Search query: "benzodioxan synthesis")
-
Purification of Nitro-Benzodioxanes
-
Analytical Data (NMR/Properties)
- Title: 2,3-Dihydro-1,4-benzodioxin-6-methanol (Analogous spectral d
- Source: PubChem Compound Summary.
-
URL:[Link]
Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents (epichlorohydrin is a potential carcinogen; nitro compounds are energetic). Always adhere to your institution's EH&S protocols.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Optically active 1,4-benzodioxin-2-carboxylic acid derivatives and process for producing the same - Patent US-6509482-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 4. [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Welcome to the dedicated technical support guide for the purification of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.
Introduction: The Purification Challenge
(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is a crucial building block, notably in the synthesis of pharmaceuticals like Doxazosin.[1] Its synthesis most commonly involves the nitration of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol. This electrophilic aromatic substitution reaction, while effective, often yields a mixture of products, including positional isomers and unreacted starting material, which present significant purification hurdles. The primary challenge lies in the separation of the desired 7-nitro isomer from the often co-produced 6-nitro isomer and other process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol?
A1: The primary impurities originate from the nitration of the benzodioxin ring. You should anticipate the following:
-
Positional Isomers: The 6-nitro isomer is the most common isomeric impurity. The directing effects of the ether oxygen and the hydroxymethyl group on the aromatic ring can lead to the formation of both 6-nitro and 7-nitro products.
-
Unreacted Starting Material: Incomplete nitration will result in the presence of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol in your crude product.
-
Di-nitrated Byproducts: Although less common under controlled conditions, over-nitration can lead to the formation of di-nitro derivatives of the benzodioxin ring.
-
Acidic Residues: Residual nitric and sulfuric acid from the nitration mixture can contaminate the crude product.
Q2: I have a low yield after my initial purification attempt. What could be the cause?
A2: Low yield can stem from several factors:
-
Suboptimal Reaction Conditions: Incomplete nitration or side reactions can reduce the formation of the desired product.
-
Product Loss During Work-up: The product may have some solubility in the aqueous phase during extraction. Ensure proper pH adjustment and use of an appropriate organic solvent.
-
Inefficient Purification: Choosing an inappropriate recrystallization solvent or column chromatography conditions can lead to significant product loss. For instance, a recrystallization solvent in which your product is too soluble at room temperature will result in a poor recovery.[2]
-
Product Instability: While generally stable, prolonged exposure to harsh acidic or basic conditions during work-up or purification could potentially lead to degradation.
Q3: How can I quickly assess the purity of my sample and identify the main impurities?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the number of components in your crude mixture. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should provide good separation between the starting material, the desired product, and its isomer.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reverse-phase HPLC method is ideal. This can accurately determine the percentage of the desired product and impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the structure of your purified product and identifying the presence of isomers. The aromatic region of the spectrum will show distinct splitting patterns for the 6-nitro and 7-nitro isomers.
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
Problem: Oiling out during recrystallization.
Cause: The compound is likely insoluble in the hot solvent, or the boiling point of the solvent is too low to dissolve the compound effectively, leading to a supersaturated solution that separates as a liquid phase (oils out) upon cooling.
Solution:
-
Use a Two-Solvent System:
-
Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Heat the solution gently.
-
Slowly add a "poor" solvent in which the compound is less soluble (e.g., hexane or pentane) dropwise until the solution becomes slightly cloudy.[4]
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Select a Higher Boiling Point Solvent: Consider solvents like isopropanol or ethanol, which may provide a better solubility profile at higher temperatures.[5][6]
Problem: Poor recovery of the purified product.
Cause: The chosen solvent may be too good at dissolving your compound even at low temperatures, or the volume of solvent used was excessive.
Solution:
-
Optimize the Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool the Solution Thoroughly: Ensure the crystallization flask is cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, you can concentrate the mother liquor and attempt a second recrystallization to recover more material.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Isopropanol/Water | Isopropanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. |
| Ethanol/Hexane | Ethanol provides good solubility, while hexane reduces the solubility upon cooling. |
| Ethyl Acetate/Hexane | A common and effective system for compounds of moderate polarity. |
Guide 2: Purification by Column Chromatography
When recrystallization fails to provide the desired purity, especially for separating closely related isomers, column chromatography is the method of choice.[7]
Problem: Poor separation of the 6-nitro and 7-nitro isomers.
Cause: The polarity difference between the two isomers is small, making their separation challenging. The choice of stationary phase and mobile phase is critical.
Solution:
-
Optimize the Mobile Phase:
-
Start with a low polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Use TLC to determine the optimal solvent system that provides the best separation (largest ΔRf) between the two spots corresponding to the isomers.
-
-
Use a High-Performance Stationary Phase: For difficult separations, consider using a finer mesh silica gel (e.g., 230-400 mesh) to increase the surface area and improve resolution.
-
Employ Specialized Columns: For challenging isomer separations, columns with different selectivity, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can be beneficial due to their ability to engage in π-π interactions.[8][9]
Experimental Protocol: Flash Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding the dried powder to the top of the column.
-
-
Elution:
-
Start with a low-polarity mobile phase and collect fractions.
-
Monitor the fractions by TLC to track the elution of the different components.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar compounds.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure desired product and evaporate the solvent.
-
Table 2: Example Gradient for Column Chromatography
| Step | Mobile Phase (Hexane:Ethyl Acetate) | Purpose |
| 1 | 95:5 | Elute non-polar impurities |
| 2 | 90:10 to 80:20 (gradient) | Elute the less polar 6-nitro isomer |
| 3 | 80:20 to 70:30 (gradient) | Elute the desired 7-nitro isomer |
| 4 | 50:50 | Elute any remaining highly polar impurities |
Visualization of the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.
Caption: Decision workflow for purification.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Google Patents. EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
- Google Patents. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof.
-
ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]
-
Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. Available from: [Link]
-
PrepChem.com. Synthesis of α-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-([1H]-indol-3-yl)-1,2,3,6-tetrahydro-1-pyridine-ethanol. Available from: [Link]
-
Reddit. Recrystallization with two solvents. Available from: [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
PrepChem.com. Synthesis of 2-chloromethyl 7-nitro 2,3-dihydro [4H] 1,4-benzodioxin. Available from: [Link]
-
Crystallization Solvents.pdf. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 7-Substituted-(2,3-dihydro-1,4-benzodioxin-5-yl)-piperazine. Available from: [Link]
-
Doxazosin Mesilate Tablets. Available from: [Link]
- Google Patents. EP0848001A1 - Crystalline form of the doxazosin mesylate and process for its production.
-
Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available from: [Link]
-
Asian Journal of Research in Chemistry. Stability Indicating UPLC Method for Determination of Related Substances in Doxazosin mesylate. Available from: [Link]
-
The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Available from: [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available from: [Link]
Sources
Technical Support Center: Synthesis of Nitrobenzodioxins
Introduction: Navigating the Complexities of Nitrobenzodioxin Synthesis
Welcome to the technical support guide for the synthesis of nitrobenzodioxins. These heterocyclic scaffolds are pivotal in medicinal chemistry and drug development, forming the core of various biologically active compounds.[1][2] However, their synthesis is often plagued by challenges, including poor regioselectivity, low yields, and the formation of complex side products.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols drawn from established chemical principles and field-proven insights. We aim to move beyond simple procedural lists to explain the underlying causality of these side reactions, empowering you to diagnose and resolve issues encountered in your own experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm synthesizing a nitro-1,4-benzodioxane from a nitrocatechol and I'm getting a mixture of two positional isomers. How can I control the regioselectivity or separate the products?
This is the most common challenge, particularly when using an asymmetrically substituted catechol like 3-nitrocatechol. The reaction can produce both the 5-nitro and 8-nitro isomers, and controlling the ratio is a significant synthetic hurdle.[3]
Plausible Cause: Competing Nucleophilic Attack
The root cause is the similar nucleophilicity of the two hydroxyl groups on the catechol ring. The synthesis, typically a variation of the Williamson ether synthesis, involves the deprotonation of the catechol hydroxyls by a base to form phenoxides, which then attack an electrophilic C3 synthon (e.g., methyl 2,3-dibromopropionate or 1,2-dibromoethane). The electron-withdrawing nature of the nitro group acidifies the adjacent hydroxyl proton, but both phenoxides remain reactive, leading to two competing cyclization pathways.
Troubleshooting & Solutions:
-
Accept and Separate: Often, the most practical approach is to proceed with the reaction and then separate the resulting isomers.
-
Chromatography: Flash column chromatography is typically effective. The polarity difference between the isomers, while sometimes slight, is usually sufficient for separation on silica gel. A gradient elution with a solvent system like diisopropyl ether/petroleum ether or ethyl acetate/hexane is a good starting point.[3]
-
Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective and scalable purification method.
-
-
Attempt to Control Regioselectivity (Advanced):
-
Steric Hindrance: While difficult to implement without altering the core reagents, using a bulkier base or a sterically hindered C3 synthon might favor attack at the less hindered phenoxide.
-
Protecting Group Strategy: One could theoretically protect one of the hydroxyl groups, perform the alkylation, and then deprotect before the final cyclization. However, this adds several steps to the synthesis and is often less efficient than a direct separation.
-
Experimental Protocol: Separation of 5- and 8-Nitro-1,4-benzodioxane-2-carboxylate Isomers
This protocol is adapted from the synthesis described by Gualtieri et al.[3]
-
Reaction Work-up: After the reaction is complete, neutralize the mixture, extract the products into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude mixture of isomers.
-
Column Chromatography Setup:
-
Prepare a silica gel column with an appropriate diameter based on the scale of your reaction (a 50:1 ratio of silica to crude product is a good starting point).
-
Pack the column using a non-polar solvent like petroleum ether or hexane.
-
-
Elution:
-
Load the crude product onto the column (dry loading is preferred for better resolution).
-
Begin elution with a low-polarity solvent mixture (e.g., 9:1 petroleum ether/diisopropyl ether).
-
Gradually increase the polarity of the eluent.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC). The two isomers should appear as distinct spots with different Rf values.
-
-
Isolation: Combine the fractions containing each pure isomer and evaporate the solvent to yield the isolated products. Characterize each isomer unequivocally using techniques like HMBC NMR to confirm the substitution pattern.[3]
Diagram: Competing Cyclization Pathways This diagram illustrates how the reaction of 3-nitrocatechol can lead to two different positional isomers.
Caption: Competing reaction pathways in nitrobenzodioxin synthesis.
Q2: My reaction is sluggish, and I'm seeing a lot of dark, insoluble, tar-like material forming. What is happening and how can I prevent it?
This common issue points towards the oxidative polymerization of your catechol starting material. Catechols are highly susceptible to oxidation, especially under basic conditions and in the presence of trace oxygen or metal ions.
Plausible Cause: Oxidative Polymerization of Catechol
-
Oxidation to Semiquinone: The catechol phenoxide can be oxidized by dissolved oxygen to form a semiquinone radical.[4]
-
Radical Coupling: These highly reactive radicals can then couple with each other, initiating a polymerization cascade that results in dark, high-molecular-weight polyphenolic materials, often referred to as "catechol-melanin".[5] This process consumes your starting material and complicates purification.
Troubleshooting & Solutions:
| Parameter | Recommended Action | Rationale |
| Atmosphere | Run the reaction under an inert atmosphere (Nitrogen or Argon). | Excludes atmospheric oxygen, the primary oxidant. |
| Solvents | Use freshly distilled or degassed solvents. | Removes dissolved oxygen. A simple method is to bubble N₂ or Ar through the solvent for 15-30 minutes before use. |
| Reagents | Use high-purity catechol. | Impurities, especially trace transition metals, can catalyze oxidation. |
| Additives | Consider adding a small amount of an antioxidant like sodium dithionite or ascorbic acid. | These agents can quench radical species as they form. |
| Temperature | Maintain the lowest effective reaction temperature. | Higher temperatures can accelerate the rate of oxidation. |
Diagram: Catechol Polymerization Pathway
Caption: Simplified mechanism of catechol polymerization side reaction.
Q3: I've isolated an unexpected diaryl ether product instead of my target benzodioxin. What reaction could be causing this?
The formation of a diaryl ether from a reaction intended to produce a benzodioxin is a strong indicator of a Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution (SNAr) reaction.[6]
Plausible Cause: The Smiles Rearrangement
The Smiles rearrangement can occur if you have a system where an aryl ring is linked by a heteroatom (X) to a chain that contains a nucleophilic group (YH). For the rearrangement to happen, the aryl ring must be activated by an electron-withdrawing group (EWG), such as a nitro group, typically positioned ortho or para to the site of attack.[6][7]
In the context of benzodioxin synthesis, if a mono-alkylated catechol intermediate is formed, the remaining free phenoxide can, under certain conditions, attack the nitrated aromatic ring, displacing the original ether linkage to form a more stable diaryl ether.
Conditions Favoring Smiles Rearrangement:
-
Strong Base: The base must be strong enough to deprotonate the nucleophile (YH).
-
Activated Aromatic Ring: The presence of a nitro group makes the benzodioxin precursor susceptible to this rearrangement.
-
Steric Strain: If cyclization to form the six-membered dioxin ring is slow or sterically hindered, the competing intramolecular SNAr may become favorable.
Troubleshooting & Solutions:
-
Moderate Base Strength: Use the mildest base that is effective for the primary cyclization (e.g., K₂CO₃ instead of NaH or alkoxides). Stronger bases can accelerate the rearrangement.
-
Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for the rearrangement.
-
Choice of Solvent: Aprotic polar solvents like DMF or DMSO can stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction, potentially favoring the rearrangement. Consider testing less polar solvents like THF or dioxane if this side reaction is dominant.[8]
Diagram: Smiles Rearrangement Mechanism
Caption: The Smiles rearrangement leading to a diaryl ether byproduct.
General Troubleshooting Workflow
When encountering an unexpected result, a systematic approach is crucial. Use the following workflow to diagnose the issue.
Caption: Systematic workflow for troubleshooting nitrobenzodioxin synthesis.
References
-
TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. [Link]
-
Name Reaction. (2026). Smiles Rearrangement Reaction : Mechanism , Application and Modification. [Link]
-
National Center for Biotechnology Information. (n.d.). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. [Link]
-
SciSpace. (n.d.). Modern Aspects of the Smiles Rearrangement. [Link]
-
Royal Society of Chemistry. (n.d.). The Truce–Smiles rearrangement and related reactions: a review. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Smiles rearrangement. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]
-
National Center for Biotechnology Information. (n.d.). Nucleophilic dearomatization of 4-aza-6-nitrobenzofuroxan by CH acids in the synthesis of pharmacology-oriented compounds. [Link]
-
ResearchGate. (n.d.). Simplified possible reaction mechanism for catechol polymerization. [Link]
-
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
MDPI. (2022). (3-Methylene-2,3-dihydronaphtho[2,3-b][8][9]dioxin-2-yl)methanol. [Link]
-
Cambridge University Press. (n.d.). Ullmann Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxidative Cyclization in Natural Product Biosynthesis. [Link]
-
PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b][8][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]
-
MDPI. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,4-benzodioxane-6-carbonyl chloride. [Link]
-
ANU Research School of Chemistry. (2010). Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines. [Link]
-
SlideShare. (n.d.). Ullmann reaction | PPTX. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
De Gruyter. (n.d.). CHAPTER 4: Catalyst-free Click Polymerization Using Nitrile N-Oxides Applicable to Various Dipolarophiles. [Link]
-
Journal of the American Chemical Society. (2023). Enantioselective Transfer Hydrogenative Cycloaddition Unlocks the Total Synthesis of SF2446 B3: An Aglycone of Arenimycin and SF2446 Type II Polyketide Antibiotics. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[7][8][9]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. [Link]
-
PubMed. (2018). anti-Selective Catalytic Asymmetric Nitroaldol Reaction of α-Keto Esters: Intriguing Solvent Effect, Flow Reaction, and Synthesis of Active Pharmaceutical Ingredients. [Link]
-
ResearchGate. (2025). Synthesis of Dioxigenated Systems. Preparation of Homologues of 1,4-Benzodioxin as Calcium Antagonists. [Link]
-
National Center for Biotechnology Information. (2022). Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. [Link]
-
Academia.edu. (n.d.). Synthesis of Naphtho[2,3-b]indolizine-6,11-dione Derivatives by Iodine Oxidation of 2-Alkyl-1,4-naphthoquinones in the Presence of Substituted Pyridines. [Link]
-
ResearchGate. (2025). Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines | Request PDF. [Link]
-
ScholarWorks at WMU. (n.d.). Reaction of 2,2,6-Trimethyl-1,3-Dioxin-4-One with Isocyanate Derivatives and the Synthesis of 2,3,4,6. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
-
PubMed. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. [Link]
-
Wiley-VCH. (2025). Overcoming Synthetic Challenges in Medicinal Chemistry: Mechanistic Insights and Solutions, First Edition. [Link]
-
ResearchGate. (2025). First Total Synthesis of Naturally Occurring (−)-Nitidon and Its Enantiomer. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide). [Link]
-
iris.unina.it. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
-
ResearchGate. (2025). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. [Link]
Sources
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. scispace.com [scispace.com]
- 9. tsijournals.com [tsijournals.com]
Optimization of reaction conditions for (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for the synthesis and optimization of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.
Ticket Category: Organic Synthesis / Process Optimization
Target Molecule: CAS: 22517-33-5 (approximate derivative match)
Application: Key intermediate for
The "Golden Path" Protocol
Standardized Operating Procedure (SOP-NB7)
This protocol represents the optimized "Golden Path" derived from nucleophilic substitution kinetics and industrial patent literature. It prioritizes regioselectivity for the 7-nitro isomer over the 6-nitro byproduct.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Attribute |
| 4-Nitrocatechol | 1.0 | Substrate | Dry, <0.5% water content |
| Epichlorohydrin | 1.2 - 1.5 | Electrophile | Excess drives conversion; too much risks polymerization |
| Potassium Carbonate ( | 2.5 | Base | Anhydrous, finely milled (high surface area) |
| TBAB | 0.05 (5 mol%) | Catalyst | Phase Transfer Catalyst (essential for yield) |
| Acetonitrile (MeCN) | Solvent | Medium | Polar aprotic; easier workup than DMF |
Step-by-Step Methodology
-
Solvation: Charge a reactor with Acetonitrile (10 volumes) and 4-Nitrocatechol (1.0 equiv) . Stir under
until fully dissolved. -
Base Activation: Add
(2.5 equiv) and TBAB (0.05 equiv) . Heat the slurry to 50°C for 30 minutes.-
Tech Note: This pre-heating step ensures deprotonation of the more acidic phenol (para to nitro) before the electrophile is introduced.
-
-
Addition: Add Epichlorohydrin (1.2 equiv) dropwise over 1 hour while maintaining internal temperature at 50-60°C.
-
Cyclization (The Critical Step): Once addition is complete, ramp temperature to Reflux (80-82°C) . Stir for 6–8 hours.
-
Workup:
-
Purification (Isomer Separation):
-
The crude oil contains both 7-nitro (major) and 6-nitro (minor) isomers.
-
Recrystallization: Dissolve crude in hot Ethanol (95%) . Cool slowly to 0°C. The 7-nitro isomer typically crystallizes first due to higher symmetry/packing efficiency.
-
Mechanistic Insight & Regioselectivity
Why does the reaction fail or succeed?
The formation of the benzodioxane ring involves a two-step
The Acidity Directive
4-Nitrocatechol has two hydroxyl groups with distinct
-
(Position 1): Para to the nitro group. More acidic (
). -
(Position 2): Meta to the nitro group. Less acidic (
).
The Pathway:
-
The base preferentially deprotonates
. -
The resulting phenoxide attacks the primary carbon of epichlorohydrin (opening the epoxide).
-
The second hydroxyl (
) attacks the secondary carbon (closing the ring). -
Result: The "tail" (hydroxymethyl group) ends up adjacent to the oxygen derived from
. This results in the 7-nitro isomer.[6]
Note: If
Visualizing the Pathway (DOT Diagram)
Caption: Kinetic preference for the 7-nitro isomer is driven by the higher acidity of the para-hydroxyl group.
Troubleshooting Board (FAQs)
Ticket #401: "I have a persistent intermediate that won't cyclize."
-
Diagnosis: Incomplete ring closure. The initial attack (opening the epoxide) has occurred, but the second step (intramolecular displacement of chloride) is stalled.
-
Solution:
-
Increase Temperature: Ensure the reaction is at a hard reflux (>80°C).
-
Check Base: Carbonate bases can "cake" or lose activity. Add a fresh aliquot of
(0.5 equiv). -
Solvent Switch: If using MeCN, switch to DMF or DMSO for the next run. The higher boiling point and polarity stabilize the transition state for the second
step.
-
Ticket #402: "My product is an oil that won't crystallize."
-
Diagnosis: High contamination with the 6-nitro regioisomer or oligomers (from epichlorohydrin polymerization).
-
Solution:
-
Seed: Obtain a pure seed crystal of the 7-nitro isomer if possible.
-
Trituration: Triturate the oil with cold diethyl ether or hexanes to induce precipitation.
-
Derivatization (Advanced): If separation is critical and difficult, convert the alcohol to a Mesylate (MsCl) or Acetate . The derivatives often have vastly different solubility profiles, making separation of the 6-nitro/7-nitro isomers easier.
-
Ticket #403: "Yield is low (<40%)." [3]
-
Diagnosis: Likely O-alkylation vs. C-alkylation competition (rare here) or hydrolysis of epichlorohydrin.
-
Solution:
-
Dry Conditions: Ensure reagents are dry. Water hydrolyzes epichlorohydrin to a diol, killing the reaction.
-
Slow Addition: Add epichlorohydrin slowly to the pre-heated mixture. High instantaneous concentration of epichlorohydrin favors polymerization over coupling.
-
Advanced Optimization (DoE Factors)
For process chemists scaling up, these interactions are critical:
| Factor | Low Level | High Level | Effect on Outcome |
| Temperature | 60°C | 110°C | High temp increases rate but degrades regioselectivity (more 6-nitro). |
| Base Strength | Stronger bases ( | ||
| Catalyst (PTC) | None | TBAB/TBAI | Critical: TBAB increases yield by ~15-20% by solubilizing the phenoxide anion in organic media. |
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing common synthetic failures.
References
-
Regioselectivity in Benzodioxane Synthesis
-
General Synthesis of 2-Substituted 1,4-Benzodioxanes
- Title: Optimization of the reaction condition for 2-nitroalcohols (Analogous chemistry).
- Source: ResearchG
- Relevance: Provides baseline conditions for nitro-substituted arom
-
Link:[Link]
- Industrial Application (Doxazosin Intermediates)
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Improvement of EPA method 8330: complete separation using a two-phase approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Guide for Researchers and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate challenges, interpret results, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural liabilities and stability concerns for (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol?
A1: The molecule possesses three key functional groups that are primary drivers of its degradation profile:
-
Nitroaromatic Group: The nitro group is strongly electron-withdrawing, which contributes to the recalcitrance of the benzene ring to oxidative degradation but also makes the compound susceptible to reduction.[1] Nitroaromatic moieties are well-known photosensitive groups, readily absorbing UV light, which can lead to complex photolytic degradation pathways.[2][3][4]
-
Dihydro-1,4-benzodioxin Ring: This structure contains ether linkages. While generally stable, ethers can be susceptible to cleavage under harsh acidic conditions.
-
Primary Alcohol (-CH₂OH): The methanol substituent is a primary site for oxidation. It can be readily oxidized first to an aldehyde and subsequently to a carboxylic acid.
Understanding these liabilities is the first step in designing robust stability studies and predicting potential degradants.[3][5]
Q2: How is the compound expected to behave under hydrolytic (acidic and basic) stress conditions?
A2: Hydrolytic degradation is a common pathway for many pharmaceutical compounds.[6] For this specific molecule:
-
Acidic Hydrolysis: The primary concern under strong acidic conditions (e.g., 0.1 M - 1 M HCl at elevated temperatures) would be the potential cleavage of the ether bonds within the dioxin ring.[6][7] However, the stability of the aromatic ether linkage is generally high. The nitro group itself is typically stable under acidic conditions.[8] A starting point for stress testing would be refluxing with 0.1 N HCl at 60°C for several hours.[9]
-
Basic Hydrolysis: The compound is expected to show greater susceptibility to base-catalyzed degradation. While the ether linkages are generally stable, strong basic conditions (e.g., 0.1 M - 1 M NaOH) could potentially facilitate reactions involving the nitro group or the benzylic proton. Some nitroaromatic compounds can undergo complex reactions in strong base. It is crucial to monitor for the appearance of new, more polar impurities. Studies have shown that nitroguanidine, for example, degrades at a reasonable rate in basic conditions with a pH of 10 or above.[10]
Q3: What are the likely degradation products under oxidative stress?
A3: Oxidative stress, typically induced using hydrogen peroxide (H₂O₂), is expected to primarily affect the primary alcohol group.[2][11]
-
Oxidation to Aldehyde: The first oxidation product would be the corresponding aldehyde, (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)carbaldehyde.
-
Oxidation to Carboxylic Acid: Further oxidation of the aldehyde will yield the carboxylic acid, 7-Nitro-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid.
The electron-withdrawing nature of the nitro group makes the aromatic ring itself relatively resistant to electrophilic attack by common oxidizing agents like H₂O₂.[1] Fenton's reagent (H₂O₂ + Fe²⁺) is a much stronger oxidizing system that generates hydroxyl radicals and could potentially lead to ring hydroxylation or opening, but this represents an overly harsh condition not typically seen in standard stability studies.[12][13]
Q4: Given the nitroaromatic moiety, is the compound light-sensitive? What are the potential photolytic degradation pathways?
A4: Yes, a high degree of photosensitivity is expected. Functional groups like nitroaromatics are known to make drugs photosensitive.[3][4] The nitro group acts as a chromophore, absorbing UV-A and UV-B radiation. Potential photolytic pathways include:
-
Nitro-to-Nitrite Rearrangement: Intramolecular rearrangement to form a nitrite ester, which can lead to further degradation products.[8]
-
Reduction of the Nitro Group: Photoreduction can lead to the formation of nitroso and subsequently amino derivatives.
-
Ring Opening/Cleavage: High-energy UV radiation, especially in the presence of photocatalysts or sensitizers, could lead to the cleavage of the benzodioxin ring.[14]
Photostability testing should be conducted according to ICH Q1B guidelines, exposing the compound in both solid and solution states to controlled light, UV, and thermal conditions.[11]
Q5: We are observing unexpected peaks in our HPLC analysis after a stress study. How can we approach their identification?
A5: This is a common challenge in degradation studies. The key is to have a validated, stability-indicating analytical method.[5][15]
-
Method Specificity Check: First, ensure your HPLC method has adequate specificity. This is confirmed using peak purity analysis (e.g., with a photodiode array detector). The peak purity of the parent compound should be >0.995 to confirm no co-eluting degradants are present.[16]
-
LC-MS/MS Analysis: The most powerful tool for identifying unknown degradants is high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS).[8] This will provide the molecular weight of the degradant and, through fragmentation analysis (MS/MS), offer clues about its structure.
-
Forced Degradation of Placebo: If you are working with a drug product, stress the placebo under the same conditions. This helps differentiate degradants of the active ingredient from those arising from excipients.[17]
-
Consider Unconventional Pathways: Be aware that degradation can sometimes occur through unconventional routes like cyclization, coupling, or dehalogenation, even under standard hydrolytic conditions.[6]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| No significant degradation observed under initial stress conditions. | Stress conditions are too mild; the molecule is intrinsically stable under the applied conditions. | Gradually increase the severity of the stressor. For hydrolysis, increase acid/base concentration or temperature (e.g., from 60°C to 80°C).[7] For oxidation, increase H₂O₂ concentration or exposure time. Caution: Avoid overly harsh conditions that do not reflect real-world stability.[5] |
| The compound degrades almost completely (>90%), making it difficult to study the pathway. | Stress conditions are too harsh, leading to the formation of secondary and tertiary degradants. | Reduce the severity of the stressor. Decrease the concentration of the reagent, lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation to clearly identify primary degradation products.[7] |
| Poor mass balance is observed in the final analysis (sum of API + degradants is not ~100%). | 1. Formation of non-UV active or volatile degradation products. 2. Degradants are not eluting from the HPLC column (strongly retained). 3. Incorrect response factors for degradants. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Analyze headspace for volatiles using GC-MS. 2. Implement a gradient elution method with a strong final solvent wash to ensure all components are eluted.[3] 3. If possible, isolate the degradants and determine their individual response factors. If not, assume a response factor equal to the parent API as a first approximation.[17] |
| A new peak appears in the chromatogram of the stressed placebo sample. | The peak is a degradation product of an excipient, not the active pharmaceutical ingredient (API). | This confirms the peak is not related to the API. Document this finding. The analytical method must be able to resolve this excipient-related peak from any API-related degradants.[17] |
Visualizations and Protocols
Predicted Degradation Pathways of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Caption: Predicted degradation pathways under various stress conditions.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for a forced degradation study.
Recommended Protocol for Forced Degradation Studies
The following table outlines starting conditions for a comprehensive forced degradation study, which should be adapted based on the observed stability of the compound. The goal is to achieve 5-20% degradation.[7]
| Stress Condition | Reagent / Condition | Temperature | Duration | Typical Observations & Primary Degradants |
| Acid Hydrolysis | 0.1 M HCl | 60 - 80 °C | 2 - 24 hours | Generally stable; potential for ether cleavage under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp - 60 °C | 2 - 24 hours | Potential for complex reactions involving the nitro group. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidation of the primary alcohol to an aldehyde and then a carboxylic acid. |
| Thermal Degradation | Solid State | 80 °C (or 20°C above accelerated stability) | 48 - 72 hours | Assess for decomposition, melting point change, or appearance of impurities. |
| Photolytic Degradation | Solid & Solution State | Per ICH Q1B | Per ICH Q1B | High potential for degradation. Expect reduction of the nitro group (nitroso, amino derivatives) or rearrangements. |
References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). JLI BLOG. Retrieved February 17, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved February 17, 2026, from [Link]
-
Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved February 17, 2026, from [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 17, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved February 17, 2026, from [Link]
-
Review on Forced Degradation Studies. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved February 17, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved February 17, 2026, from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Institutes of Health (NIH). Retrieved February 17, 2026, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS. Retrieved February 17, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 17, 2026, from [Link]
-
Photodegradation of polychlorinated dibenzo-p-dioxins: comparison of photocatalysts. (2004, October 18). PubMed. Retrieved February 17, 2026, from [Link]
-
Degradation of Nitro-aromatic Compounds using Fenton's Oxidation. (n.d.). Indian Chemical Society. Retrieved February 17, 2026, from [Link]
-
Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved February 17, 2026, from [Link]
-
Degradation of nitroaromatics with the Fenton reagent. (2023, March 3). Vytautas Magnus University Agriculture Academy. Retrieved February 17, 2026, from [Link]
-
Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977, January 17). Defense Technical Information Center. Retrieved February 17, 2026, from [Link]
-
Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. (2015, January 16). Scientific Research Publishing. Retrieved February 17, 2026, from [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ijisrt.com [ijisrt.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. ijper.org [ijper.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. scispace.com [scispace.com]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. kirj.ee [kirj.ee]
- 14. Photodegradation of polychlorinated dibenzo-p-dioxins: comparison of photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 16. onyxipca.com [onyxipca.com]
- 17. sgs.com [sgs.com]
Technical Support Center: Scaling Up the Synthesis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol. This document is designed for researchers, chemists, and process development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for scaling this synthesis from the lab bench to larger-scale production.
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The title compound serves as a critical building block for more complex molecules, making its reliable and scalable synthesis a key objective. This guide addresses common challenges and provides a scientifically-grounded framework for successful synthesis.
Overall Synthetic Scheme
The recommended synthetic pathway is a two-step process starting from commercially available 4-nitrocatechol. This approach is based on established methodologies for the synthesis of substituted 1,4-benzodioxanes.[3]
Caption: Proposed two-step synthesis of the target compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route?
The most robust route involves a two-step sequence:
-
Williamson Ether Synthesis/Cyclization: Condensation of 4-nitrocatechol with methyl 2,3-dibromopropionate to form the intermediate, methyl 7-nitro-2,3-dihydro-1,4-benzodioxane-2-carboxylate. This reaction is a well-established method for creating the benzodioxane ring system.[3]
-
Chemoselective Reduction: Reduction of the methyl ester to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Care must be taken to preserve the aromatic nitro group.
Q2: What are the critical starting materials and their purity requirements?
-
4-Nitrocatechol: Purity is crucial. Impurities from its synthesis (e.g., positional isomers or residual acids) can complicate the cyclization step and purification. It is recommended to use material with >98% purity.
-
Methyl 2,3-dibromopropionate: This reagent can degrade over time, releasing HBr. Use freshly distilled or high-purity commercial material to avoid side reactions and ensure consistent reaction times.
-
Solvents (Acetone, THF): Anhydrous solvents are critical, especially for the reduction step with LiAlH₄. Water will quench the reagent, leading to low yields and potential safety hazards.
Q3: What are the primary challenges when moving from a lab scale (1-5 g) to a pilot scale (100-500 g)?
-
Exotherm Management: The reduction of the ester with LiAlH₄ is highly exothermic. On a large scale, the rate of addition and efficient cooling are critical to prevent runaway reactions.
-
Work-up and Quenching: The quenching of large amounts of LiAlH₄ requires a carefully planned and validated procedure (e.g., Fieser workup) to manage gas evolution and the formation of gelatinous aluminum salts that can be difficult to filter.[4]
-
Purification: Chromatography, which is convenient at the lab scale, becomes impractical and costly at larger scales. Developing robust crystallization or distillation procedures for the intermediate and final product is essential for achieving high purity efficiently.
Q4: What are the key safety considerations for this synthesis?
-
Nitrated Aromatics: 7-Nitro-2,3-dihydro-1,4-benzodioxin derivatives are energetic compounds. Avoid excessive heat and mechanical shock.
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is pyrophoric upon contact with water and liberates flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon). Personnel must be trained in handling pyrophoric reagents, and appropriate fire-extinguishing material (e.g., Class D extinguisher, sand) must be readily available.
-
Solvent Hazards: Acetone and THF are flammable. All operations should be conducted in a well-ventilated fume hood or designated process bay, away from ignition sources.
Part 2: Detailed Experimental Protocols & Scale-Up Considerations
Protocol 1: Synthesis of Methyl 7-nitro-2,3-dihydro-1,4-benzodioxane-2-carboxylate
This procedure is adapted from established methods for the synthesis of analogous nitro-substituted benzodioxanes.[3]
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add acetone (see table for volume).
-
Add 4-nitrocatechol and finely ground anhydrous potassium carbonate (K₂CO₃).
-
Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Add methyl 2,3-dibromopropionate dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure ester.
Reagent Stoichiometry and Conditions:
| Parameter | Lab Scale (10 g) | Pilot Scale (500 g) | Rationale / Comments |
| 4-Nitrocatechol | 10.0 g (64.5 mmol) | 500 g (3.22 mol) | Limiting Reagent (1.0 eq) |
| Methyl 2,3-dibromopropionate | 17.5 g (71.0 mmol) | 875 g (3.55 mol) | A slight excess (1.1 eq) ensures complete consumption of the catechol. |
| Anhydrous K₂CO₃ | 26.9 g (194.5 mmol) | 1.35 kg (9.77 mol) | Acts as the base for the Williamson ether synthesis (3.0 eq). Must be anhydrous. |
| Acetone | 200 mL | 10 L | A common solvent for this type of reaction. Acetonitrile can be an alternative.[3] |
| Temperature | ~56 °C (Reflux) | ~56 °C (Reflux) | Provides sufficient energy for the reaction without significant solvent loss. |
| Time | 18-24 h | 18-24 h | Reaction time should be confirmed by in-process monitoring (TLC/HPLC). |
Scale-Up Insights:
-
Solid Handling: On a larger scale, the addition of K₂CO₃ can be dusty. Use appropriate engineering controls (e.g., contained charging systems).
-
Mixing: Efficient mechanical stirring is vital to keep the K₂CO₃ suspended and ensure good mass transfer.
-
Work-up: Filtration of large volumes of inorganic salts can be slow. Consider using a filter press or a Nutsche filter-dryer for more efficient separation and washing.
-
Purification: Developing a robust crystallization procedure is paramount. Screen various solvents to find conditions that provide good yield and high purity, minimizing the need for chromatography.
Protocol 2: Reduction to (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
This step requires careful control due to the high reactivity of LiAlH₄.
Methodology:
-
Set up a flame-dried, multi-necked flask under an inert atmosphere (Nitrogen) equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.
-
Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice-salt bath.
-
Dissolve the methyl 7-nitro-2,3-dihydro-1,4-benzodioxane-2-carboxylate in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Cool the reaction back down to 0 °C and carefully quench the excess LiAlH₄ by the sequential, slow addition of water, followed by 15% aqueous NaOH, and finally more water (Fieser method).[4]
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or by developing a suitable crystallization method.
Reagent Stoichiometry and Conditions:
| Parameter | Lab Scale (5 g) | Pilot Scale (250 g) | Rationale / Comments |
| Intermediate Ester | 5.0 g (20.9 mmol) | 250 g (1.05 mol) | Substrate (1.0 eq) |
| Lithium Aluminum Hydride | 1.6 g (41.8 mmol) | 80 g (2.10 mol) | A 2.0 eq excess is used to ensure complete reduction and overcome any trace moisture. |
| Anhydrous THF | 100 mL | 5 L | Must be anhydrous. The volume should be sufficient to ensure good stirring. |
| Addition Temperature | 0-5 °C | 0-5 °C | CRITICAL: To control the exotherm and prevent side reactions. |
| Reaction Temperature | 0 °C to RT | 0 °C to RT | Warming to RT ensures the reaction goes to completion. |
Scale-Up Insights:
-
Inverse Addition: For better thermal control on a large scale, consider an inverse addition: add the LiAlH₄ solution/slurry to the ester solution at 0 °C.
-
Quenching: The Fieser workup (ratio of 1:1:3 for g LiAlH₄ : mL H₂O : mL 15% NaOH : mL H₂O) is designed to produce easily filterable granular solids. This must be validated at a small scale first. The quenching process generates hydrogen gas and is highly exothermic; extreme caution is required.
-
Alternative Reductants: While LiAlH₄ is effective, its hazards on a large scale are significant. Consider evaluating alternatives:
-
Sodium borohydride (NaBH₄) in combination with a promoter (e.g., LiCl) can reduce esters, although it is typically less reactive than LiAlH₄.[5] It offers a better safety profile.
-
Catalytic hydrogenation could be an option, but finding conditions that selectively reduce the ester without touching the nitro group can be challenging and would require significant process development.[6]
-
Part 3: Troubleshooting Guide
Caption: Decision-making workflow for troubleshooting common synthesis issues.
Q: My yield for the cyclization (Step 1) is consistently low (<50%). What should I investigate?
A: Low yield in this step often points to issues with reagents or reaction conditions.
-
Check Reagent Purity: Verify the purity of your 4-nitrocatechol and methyl 2,3-dibromopropionate. Acidic impurities in the catechol or decomposition of the dibromoester can inhibit the reaction.
-
Base and Solvent: Ensure your potassium carbonate is anhydrous and finely powdered to maximize its surface area. While acetone is common, some syntheses of similar compounds have successfully used acetonitrile with a non-nucleophilic organic base like diisopropylethylamine (DIPEA), which can sometimes improve solubility and yield.[3]
-
Reaction Monitoring: An 18-hour reflux is a guideline. Your specific batch of reagents may require longer reaction times. Track the disappearance of the limiting reagent (4-nitrocatechol) by TLC or HPLC to ensure the reaction has gone to completion.
Q: I'm seeing two spots on TLC for my Step 1 product that are difficult to separate. What are they?
A: You are likely forming the two possible positional isomers: the desired 7-nitro product and the 6-nitro isomer. This is a known challenge when using asymmetrically substituted catechols.
-
Identification: The isomers can be unequivocally identified using 2D NMR techniques like HMBC, which can show correlations between protons on the benzene ring and carbons in the dioxane ring, confirming the substitution pattern.[3]
-
Separation: While challenging, separation is achievable. On a lab scale, meticulous column chromatography is effective. For scale-up, developing a fractional crystallization procedure is the most viable path. This requires extensive screening of solvents to find a system where one isomer is significantly less soluble than the other.
Q: During the reduction (Step 2), my reaction mixture turns dark, and I isolate multiple products, including some that are UV-active but don't correspond to the starting material or product.
A: This strongly suggests that the nitro group is being reduced. LiAlH₄ is powerful enough to reduce aromatic nitro groups, typically leading to complex mixtures of amines, azo, and azoxy compounds.[6]
-
Strict Temperature Control: This is the most critical parameter. The exotherm from the ester reduction can create localized hot spots that accelerate the reduction of the nitro group. Maintaining the bulk internal temperature below 5 °C during addition is essential.
-
Quenching at Low Temperature: Do not let the reaction warm up before quenching. Quench the excess LiAlH₄ at 0 °C to minimize further side reactions.
-
Consider Milder Reagents: If temperature control proves insufficient at your desired scale, you must investigate alternative reducing agents. A systematic screening study would be necessary to find a reagent that provides the desired chemoselectivity (ester reduction) without affecting the nitro group.
References
-
TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. Available at: [Link]
-
Akbarizad, B., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]
-
MDPI. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank. Available at: [Link]
-
Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Available at: [Link]
-
AIR Unimi. How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Available at: [Link]
-
Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
ResearchGate. (2017). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Available at: [Link]
-
Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at: [Link]
-
MDPI. (2022). (3-Methylene-2,3-dihydronaphtho[2,3-b][2][7]dioxin-2-yl)methanol. Molbank. Available at: [Link]
-
ResearchGate. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Available at: [Link]
-
ResearchGate. (2014). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Available at: [Link]
-
Reaction Biology. Optimization of synthesis and evaluation of antitumor properties. Available at: [Link]
- Google Patents. (2011). Processes for the synthesis and purification of heterobifunctional cross-linkers.
-
Semantic Scholar. (2022). Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101. Available at: [Link]
- Google Patents. (2017). Process for the preparation of androgen receptor antagonists and intermediates thereof.
-
Royal Society of Chemistry. (2016). Green synthesis of 1,4-benzodiazepines over La2O3 and La(OH)3 catalysts: possibility of Langmuir–Hinshelwood adsorption. Available at: [Link]
Sources
- 1. 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid [mdpi.com]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. tsijournals.com [tsijournals.com]
Stability issues of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol in solution
Technical Support Center: (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support guide for (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. While specific peer-reviewed stability data for this exact molecule is limited, this guide synthesizes established principles of nitroaromatic and benzodioxin chemistry to offer a robust framework for your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol that may influence its stability in solution?
A1: The stability of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is influenced by three key structural motifs:
-
The Nitroaromatic System: The electron-withdrawing nature of the nitro group on the benzene ring makes the compound susceptible to reduction, but generally resistant to oxidative degradation.[1] Nitroaromatic compounds can also exhibit thermal instability, a factor that can be exacerbated by impurities or specific solvent conditions.[2]
-
The Dihydro-1,4-benzodioxin Ring: This heterocyclic system contains ether linkages. While generally stable, under harsh acidic conditions, these ethers could be susceptible to cleavage.
-
The Primary Alcohol (-CH₂OH): The methanol group can undergo oxidation to form an aldehyde and subsequently a carboxylic acid. It can also participate in esterification reactions if acidic impurities or catalysts are present.
Understanding these features is the first step in predicting and mitigating potential degradation.
Q2: What are the most critical environmental factors that can affect the stability of my solutions?
A2: Based on the general principles of chemical stability, you should pay close attention to the following factors:
-
pH: Variations in pH can significantly alter molecular structures and reaction rates.[3] Acidic or basic conditions can catalyze hydrolysis of the ether linkages or promote reactions involving the nitro group. For instance, the reduction of nitro groups can be pH-dependent.[4]
-
Light Exposure: Many aromatic compounds, especially those with nitro groups, are susceptible to photodegradation. UV or even visible light can provide the energy to break chemical bonds and initiate degradation pathways.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.[3] As nitrocompounds can be thermally sensitive, storing solutions at elevated temperatures, even for short periods, may lead to decomposition.[2]
-
Oxygen and Contaminants: The presence of dissolved oxygen can promote oxidative degradation of the alcohol moiety.[3] Similarly, trace metal contaminants can catalyze decomposition reactions.
Q3: How should I prepare and store stock solutions of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol to maximize shelf-life?
A3: To ensure the longevity of your stock solutions, we recommend the following best practices:
| Parameter | Recommendation | Rationale |
| Solvent Selection | Use high-purity, anhydrous aprotic solvents like DMSO or DMF for initial stock solutions. For aqueous buffers, prepare fresh dilutions before each experiment. | Aprotic solvents minimize the risk of hydrolysis. Anhydrous conditions prevent water-mediated degradation.[3] |
| Storage Temperature | Store stock solutions at -20°C or -80°C. | Lower temperatures significantly reduce the rate of all potential degradation reactions.[3] |
| Light Protection | Store solutions in amber vials or wrap clear vials in aluminum foil. | Protects the compound from photodegradation.[3] |
| Inert Atmosphere | For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen. | This displaces oxygen, preventing oxidation of the alcohol group.[3] |
| pH of Aqueous Media | If working in aqueous solutions, use a buffered system, ideally between pH 6.0 and 7.5. Avoid strongly acidic or basic conditions. | Many organic molecules show optimal stability in a neutral pH range.[3][5] |
Q4: What are the potential degradation pathways for this molecule?
A4: While definitive pathways must be determined experimentally, we can hypothesize several likely degradation routes based on the compound's structure. These could include reduction of the nitro group to a nitroso, hydroxylamino, or amino group, or oxidation of the primary alcohol to an aldehyde or carboxylic acid.
Below is a diagram illustrating a potential degradation pathway.
Caption: Hypothetical degradation pathways for the title compound.
Troubleshooting Guide
Issue: My solution has changed color (e.g., turned yellow or brown).
This is often an indication of degradation. Many nitroaromatic compounds are pale yellow, but their degradation products, particularly those resulting from reactions of the nitro group, can be more intensely colored.[4]
Troubleshooting Steps:
-
Protect from Light: Immediately ensure the solution is stored in the dark. Photodegradation is a common cause of color change.[3]
-
Check for Contamination: Was the solvent pure? Was the vial clean? Impurities can catalyze degradation.[2]
-
Analyze the Solution: Use UV-Vis spectroscopy to check for changes in the absorbance spectrum. A shift in λmax or the appearance of new peaks suggests the formation of new species.[6] For a more definitive answer, use HPLC or LC-MS to identify degradation products.[7]
Issue: I am observing unexpected peaks in my HPLC or LC-MS analysis.
The appearance of new, unexpected peaks that grow over time is a classic sign of solution instability.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected analytical peaks.
Issue: I am seeing a decrease in the biological activity or potency of my compound.
A loss of potency strongly suggests that the concentration of the active parent compound is decreasing due to degradation.
Troubleshooting Steps:
-
Confirm Concentration: Use a validated analytical method (like HPLC-UV) to quantify the concentration of the parent compound in your solution. Compare this to a freshly prepared standard.[8]
-
Perform a Forced Degradation Study (See Protocol 1): This will help you quickly identify the conditions (acid, base, oxidation, light, heat) that cause degradation.[9] Knowing the vulnerabilities allows you to avoid those conditions in your experimental setup.
-
Re-evaluate Storage Conditions: Refer to the storage recommendations in Q3. Ensure your current practices align with these best practices.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to rapidly identify the intrinsic stability of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol by exposing it to harsh conditions.
Objective: To determine potential degradation pathways and develop stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.[9]
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.[9]
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.[9]
-
Photolytic Stress: Expose to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.
-
Thermal Stress: Incubate the stock solution at 60°C for 10 days.[9]
-
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 10 µg/mL).
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable method like RP-HPLC with UV detection or LC-MS.[8][10]
-
Data Interpretation: Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). The conditions that cause the most significant changes are the ones the compound is most susceptible to.
Protocol 2: Preliminary Real-Time Stability Study
This protocol helps determine the short-term stability of the compound in a specific solvent and storage condition.
Objective: To establish a preliminary expiry date for a solution under defined conditions.
Methodology:
-
Solution Preparation: Prepare a batch of the solution exactly as it will be used in your experiments (e.g., 10 mM in DMSO).
-
Storage: Divide the solution into multiple aliquots in separate, tightly sealed amber vials. Store them under the desired conditions (e.g., 4°C or -20°C).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
Analysis: At each time point, remove one aliquot and analyze it by HPLC-UV. Quantify the peak area of the parent compound.
-
Evaluation: A common stability threshold is the retention of ≥90% of the initial concentration.[11] Plot the concentration versus time. The time at which the concentration drops below 90% can be considered the preliminary shelf-life under those conditions.
References
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series No. 141.
- Cardinal Health. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems.
- LibreTexts Chemistry. (2021, July 31). Reactions of Nitro Compounds.
- International Journal in Management and Social Science. (2021, November 15).
- Singh, S., & Kumar, V. (2018). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- Hilaris Publisher. (2011, April 17). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs.
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.
- Woodward, M. D., Corcuera, L. J., Helgeson, J. P., & Upper, C. D. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology, 61(5), 796–802.
- Wzorek, A., Główka, A., & Stawicka, K. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 999.
- Allen, L. V., & Erickson, M. A. (2006). Stability of Nitrofurantoin in Extemporaneously Compounded Suspensions. The Canadian Journal of Hospital Pharmacy, 59(1), 29–33.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icheme.org [icheme.org]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. employees.csbsju.edu [employees.csbsju.edu]
- 11. cjhp-online.ca [cjhp-online.ca]
Avoiding byproducts in the nitration of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol
The following technical guide addresses the specific challenges in nitrating (2,3-dihydro-1,4-benzodioxin-2-yl)methanol (also known as 2-hydroxymethyl-1,4-benzodioxane).
This guide prioritizes the prevention of oxidative byproducts and the control of regioselectivity, which are the two primary failure modes for this reaction.
Executive Summary: The Oxidation Trap
The Core Problem: Direct nitration of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol using standard mixed acid (
The Consequence: Attempting direct nitration results in two critical failures:
-
Chemical Loss: Oxidation of the hydroxymethyl group (
) to the carboxylic acid ( ).[1] -
Regiochemical Drift: The oxidation state of the C2-substituent dictates the position of nitration.
-
Alcohol/Acetate (Electron Donating): Directs primarily to positions 6 and 7 .
-
Carboxylic Acid (Electron Withdrawing): Directs primarily to positions 5 and 8 (meta to the bridgehead ether effect, influenced by the acid).
-
The Solution: You must decouple the oxidation risk from the substitution reaction. The protocol below utilizes an Acetylation-Nitration-Hydrolysis workflow to ensure the integrity of the alcohol and target the correct aromatic position.
Reaction Logic & Pathway Analysis
The following diagram illustrates the divergence between the "Successful Pathway" (Protection) and the "Failure Pathway" (Direct Nitration).
Figure 1: Mechanistic divergence. Protecting the alcohol ensures the electronic environment favors the 6/7 positions and prevents oxidation to the carboxylic acid.
Optimized Experimental Protocol
This protocol minimizes byproducts by "masking" the reactive alcohol group.
Step 1: Protection (Acetylation)[1]
-
Reagents: Acetic anhydride (
eq), Pyridine ( eq), DCM (Solvent). -
Procedure: Dissolve starting material in DCM. Add pyridine, then dropwise acetic anhydride at
. Stir at RT for 2 hours. -
Checkpoint: TLC should show complete consumption of the polar alcohol and appearance of the less polar acetate.
Step 2: Nitration (The Critical Step)
-
Reagents: 70% Nitric Acid (
), Glacial Acetic Acid (Solvent), Acetic Anhydride (Desiccant/Activator). -
Why this system? Using
in acetic acid creates acetyl nitrate in situ, a milder nitrating agent than nitronium tetrafluoroborate or mixed acids, reducing dinitration risks. -
Procedure:
-
Expected Result: Mixture of 6-nitro and 7-nitro isomers (approx 60:40 to 40:60 ratio depending on exact temp).[1]
Step 3: Deprotection (Hydrolysis)[1]
-
Reagents:
(mild base), Methanol. -
Procedure: Suspend the nitro-acetate in MeOH. Add
(0.5 eq).[1] Stir at RT for 30 mins.[1] -
Workup: Evaporate MeOH, dilute with water, extract with EtOAc.
Troubleshooting & FAQs
Module A: Impurity Identification
Use this table to diagnose "mystery peaks" in your LC-MS or NMR.
| Observation | Probable Cause | Technical Explanation | Corrective Action |
| Peak M+14 (vs Target) | Oxidation (Acid) | Formation of carboxylic acid ( | Fatal Error. You likely skipped protection or deprotection conditions were oxidative. Restart with Acetylation. |
| Peak M+45 (vs Target) | Nitrate Ester | Formation of | Reduce |
| High Polarity Species | Ring Opening | Acid-catalyzed cleavage of the dioxan ring.[1] | Reaction temperature too high ( |
| Isomer Mismatch (NMR) | 5/8-Nitro Isomers | Nitration occurred on the oxidized substrate (Carboxylic acid directs to 5/8).[1] | Confirm structure of starting material before nitration. Ensure it is the acetate , not the acid. |
Module B: Regioselectivity (6-Nitro vs 7-Nitro)
Q: I need the 7-nitro isomer specifically. How do I separate them? A: The 6- and 7-nitro isomers are diastereomeric in nature due to the chiral center at C2 (even if racemic).[1]
-
Flash Chromatography: They often have slightly different Rf values in Toluene:EtOAc systems.
-
Crystallization: The 7-nitro isomer of benzodioxane derivatives often crystallizes more readily from Ethanol/Water mixtures than the 6-nitro isomer.[1]
-
Validation: Use HMBC NMR. The proton para to the nitro group will show distinct couplings to the bridgehead carbons.
Module C: Safety
Q: Can I use Acetyl Nitrate generated from Metal Nitrates? A: Yes (e.g., Claycop or Cu(NO3)2/Ac2O). This is often safer and cleaner than fuming nitric acid for this specific substrate, as it minimizes oxidative side reactions.
Diagnostic Flowchart
Follow this logic tree if your yield is low (<50%).
Figure 2: Diagnostic logic for impurity analysis.
References
-
Regioselectivity in Benzodioxane Nitration
-
General Oxidation of Alcohols by Nitric Acid
-
Doxazosin Intermediate Synthesis (Contextual)
Sources
- 1. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Nitro Group Reduction
Prepared by: Gemini, Senior Application Scientist
The reduction of a nitro group to a primary amine is a fundamental and frequently employed transformation in organic synthesis, critical for the production of pharmaceuticals, dyes, and agrochemicals.[1] While seemingly straightforward, the selection of an optimal catalyst and reaction conditions is a nuanced decision that hinges on the substrate's specific architecture, the presence of other functional groups, and desired process parameters like cost and safety.
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of nitro group reduction. It combines troubleshooting strategies for common experimental challenges with frequently asked questions and detailed, field-proven protocols.
Section 1: Catalyst Selection Guide
The choice of catalyst is the most critical parameter for a successful nitro group reduction. A catalyst that is highly efficient for one substrate may be entirely unsuitable for another, leading to poor yields, unwanted side reactions, or catalyst deactivation. This section provides a comparative overview of the most common heterogeneous catalysts.
Table 1: Comparison of Common Catalysts for Nitro Group Reduction
| Catalyst | Key Advantages | Common Disadvantages | Best Suited For |
| Palladium on Carbon (Pd/C) | High activity, generally fast reactions, effective for both aromatic & aliphatic nitro groups.[1][2] | Can cause hydrodehalogenation of aryl halides (Cl, Br, I); reduces other functional groups (alkenes, alkynes, benzylic C-O bonds).[3][4] | Simple nitroarenes without sensitive functional groups; when high reaction speed is desired. |
| Raney Nickel (Raney Ni) | Cost-effective, excellent for substrates with halides where dehalogenation is a concern with Pd/C.[1][2][4] | Pyrophoric and requires careful handling; generally requires higher temperatures or pressures than Pd/C.[1][4] | Halogenated nitroarenes; large-scale industrial processes where cost is a major factor.[5] |
| Platinum on Carbon (Pt/C) or PtO₂ | Highly active, often shows good selectivity.[1][6] Modified versions offer superior performance. | Can be more expensive than other options; may still reduce other functional groups. | General-purpose reductions; can be optimized for higher selectivity than Pd/C. |
| Sulfided Platinum on Carbon (Pt(S)/C) | Highly selective for nitro group reduction while preserving halogens, even on activated systems.[3] | May have lower activity (slower reaction rates) compared to standard Pt/C or Pd/C. | Chemoselective reduction of halogenated nitroaromatics where hydrodehalogenation is a primary concern. |
| Gold Nanoparticles (e.g., Au/TiO₂) | Excellent chemoselectivity under mild conditions; tolerates alkenes, aldehydes, nitriles, and amides.[7][8] | Can be expensive; catalyst preparation can be more complex. | Complex molecules with multiple reducible functional groups where high chemoselectivity is essential.[8] |
| Bimetallic Catalysts (e.g., Pt-Fe, Rh-Ni) | Can exhibit synergistic effects, leading to higher activity and/or selectivity than monometallic counterparts.[3][9] | Less commercially available; may require specialized synthesis and characterization. | Advanced applications requiring tailored catalytic performance for challenging substrates. |
Section 2: Troubleshooting Guide (Q&A Format)
This guide addresses specific, common problems encountered during nitro group reduction experiments.
Q1: My reduction is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: This is a frequent issue with several potential root causes. A systematic approach is best for diagnosis.[10]
-
Catalyst Activity: The catalyst may be deactivated. Catalysts like Pd/C and especially Raney Ni can lose activity over time or through improper storage.
-
Solution: Use a fresh batch of catalyst. For pyrophoric catalysts, ensure they have been handled and stored properly under an inert atmosphere or as a slurry.[10]
-
-
Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction.
-
Solution: Increase the catalyst loading. Typical loadings for Pd/C are 5-10 mol% of the metal.[10] If the reaction is still slow, a modest increase can significantly improve the rate.
-
-
Substrate Solubility: Poor solubility of the nitro compound in the reaction solvent will severely limit the reaction rate as the reaction occurs on the catalyst surface.[10]
-
Hydrogen Pressure/Availability: For catalytic hydrogenations, insufficient hydrogen pressure or poor mixing can starve the catalyst.
-
Solution: Ensure vigorous stirring to maximize gas-liquid-solid phase contact. For challenging reductions, increasing the hydrogen pressure (e.g., using a Parr hydrogenator instead of a balloon) may be necessary.[10]
-
-
Reaction Temperature: Many reductions proceed well at room temperature, but some substrates have higher activation energies.
Q2: I'm observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?
A2: The formation of these intermediates is a result of the stepwise nature of nitro group reduction.[10] The key is to ensure conditions favor the complete six-electron reduction to the amine.
-
Insufficient Reducing Agent: If the amount of hydrogen (or hydrogen donor in transfer hydrogenation) is limited, the reaction can stall at the hydroxylamine or nitroso stage. These intermediates can then react with each other to form azoxy or azo compounds.
-
Solution: Ensure you are using a sufficient excess of the reducing agent (e.g., maintain a positive hydrogen pressure; use an adequate excess of hydrazine in transfer hydrogenation) to drive the reaction to completion.[10]
-
-
Temperature Control: Exothermic reactions can create localized hot spots on the catalyst surface, which can promote the formation of condensation byproducts.[10]
-
Solution: Ensure adequate cooling and stirring, especially during the initial phase of the reaction which is often the most exothermic. For large-scale reactions, controlling the rate of addition of the nitro compound can also manage the exotherm.
-
Q3: My primary issue is hydrodehalogenation. How can I preserve my chloro/bromo/iodo substituent?
A3: This is a classic chemoselectivity challenge. The C-X bond can be susceptible to hydrogenolysis, especially with highly active catalysts.
-
Inappropriate Catalyst Choice: Standard 10% Pd/C is often too reactive and is notorious for promoting hydrodehalogenation.[3]
-
Solution 1: Switch Catalysts. The most effective solution is to change to a more selective catalyst.
-
Raney Nickel is a classic alternative to Pd/C for this purpose.[2][4]
-
Sulfided Platinum on Carbon (Pt(S)/C) is highly selective for reducing the nitro group while preserving halogens.[3]
-
Modified Platinum Catalysts , such as iron-promoted Pt/C (Pt-Fe/C), have been shown to completely suppress hydrodechlorination.[3]
-
-
Solution 2: Modify Reaction Conditions. If you must use Pd/C, you can sometimes mitigate dehalogenation by using lower hydrogen pressure, lower temperatures, and shorter reaction times, though this often comes at the cost of conversion.[3] Adding a catalyst poison or modifier can also help, but this requires extensive optimization.
-
Q4: How do I selectively reduce a nitro group in the presence of other reducible groups (e.g., alkenes, carbonyls, nitriles)?
A4: This requires a highly chemoselective catalytic system, as standard hydrogenation catalysts like Pd/C will readily reduce C=C, C=O, and C≡N bonds.[1]
-
Catalyst Selection is Key:
-
Gold Nanoparticles: Supported gold catalysts (e.g., Au/TiO₂) are remarkably chemoselective and can reduce nitro groups in the presence of alkenes, aldehydes, and nitriles under mild conditions.[7][8]
-
Bimetallic Nanoparticles: Certain bimetallic systems, like Rh₃Ni₁, have been shown to be both highly active and highly selective, tolerating ketones, esters, and aryl chlorides.[9]
-
Metal/Acid Systems: While not a catalytic hydrogenation, using reagents like iron powder in acidic medium (Fe/HCl) is a classic and effective method for reducing nitro groups while leaving most other functionalities untouched.[2] Similarly, tin(II) chloride (SnCl₂) is a mild and selective option.[2]
-
Q5: My catalyst seems to be poisoned or deactivated. What are common causes and solutions?
A5: Catalyst poisoning leads to a dramatic drop in reaction rate or complete cessation of the reaction.
-
Sulfur Compounds: Substrates containing sulfur (thiols, thioethers, etc.) are potent poisons for many precious metal catalysts like Pd and Pt.
-
Solution: The substrate must be purified to remove sulfur-containing impurities before the reaction. If the sulfur is part of the molecule, a different reduction method (e.g., metal/acid) may be required.
-
-
Strongly Coordinating Species: Functional groups that can chelate or strongly adsorb to the metal surface can block active sites.
-
Solution: A change in catalyst may be necessary. Sometimes, altering the solvent or adding a competitive inhibitor can help, but this is complex.
-
-
Product Inhibition: In some cases, the resulting amine product can adsorb strongly to the catalyst surface, inhibiting further reaction. This is particularly noted in the reduction of halogenated nitroarenes where the product amine can enhance dehalogenation.[12]
-
Solution: Increasing catalyst loading or switching to a catalyst less prone to product inhibition may be effective.
-
Section 3: Frequently Asked Questions (FAQs)
What is the difference between catalytic hydrogenation and transfer hydrogenation? Catalytic hydrogenation uses molecular hydrogen (H₂) gas as the reductant.[1] Transfer hydrogenation generates hydrogen in situ from a donor molecule, such as hydrazine (N₂H₄·H₂O), formic acid, or isopropanol, in the presence of a catalyst (often Pd/C).[12] Transfer hydrogenation can be more convenient as it avoids the need for high-pressure hydrogenation equipment.
How do I safely handle pyrophoric catalysts like Raney Ni and dry Pd/C? Both catalysts can spontaneously ignite in air, especially when dry and containing adsorbed hydrogen.[1][4]
-
Handling: Always handle them under an inert atmosphere (e.g., in a glovebox) or as a slurry in a solvent. Never add a dry, pyrophoric catalyst to a flammable solvent in the open air.
-
Quenching: Spent catalyst still contains adsorbed hydrogen and is a fire hazard. After filtration, the catalyst should be quenched by slowly and carefully adding a high-boiling point solvent like water or isopropanol, allowing for the controlled release of hydrogen. Do not discard it directly into a waste container.
What is the typical catalyst loading (mol%) for a nitro reduction? For precious metal catalysts like Pd/C or Pt/C, a loading of 1-10 mol% of the metal relative to the substrate is a common starting point.[10] For less active or more economical catalysts like Raney Nickel, a higher weight percentage relative to the substrate is often used.
How does solvent choice impact the reaction? Solvent choice is critical for several reasons:
-
Solubility: The nitro compound must be soluble for the reaction to proceed efficiently.[10]
-
Polarity: The polarity of the solvent can influence the reaction rate. For catalytic hydrogenation, polar protic solvents (water, ethanol, methanol) often lead to higher reaction rates.[13]
-
Hydrogen Availability: The solvent affects the solubility of hydrogen gas, which can impact the reaction kinetics.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C [1][10]
-
Setup: In a flask suitable for hydrogenation (e.g., a round-bottom flask or a Parr shaker vessel), dissolve the nitro compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on carbon (typically 5-10 mol% Pd). Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Seal the flask. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for many reductions, while a Parr apparatus allows for higher pressures).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The consumption of hydrogen can also be monitored on a Parr apparatus.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude amine, which can be purified further if necessary (e.g., by recrystallization or column chromatography).
Protocol 2: Selective Reduction of a Chloronitroarene using Pt(S)/C [3]
-
Setup: In a high-pressure reactor (e.g., a Parr apparatus), combine the chloronitroarene (1.0 eq), a suitable solvent (e.g., methanol), and the sulfided platinum on carbon catalyst (e.g., 5% Pt(S)/C, 5 wt% of substrate).
-
Hydrogenation: Seal the reactor. Pressurize with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.
-
Reaction: Heat the reaction to the desired temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction by taking aliquots (after safely venting and purging) for analysis by GC-MS or LC-MS to check for conversion and the absence of hydrodechlorination.
-
Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through Celite® to remove the catalyst and wash the pad with solvent. The product can be isolated from the filtrate by removing the solvent under reduced pressure.
Section 5: Visual Guides
Diagram 1: Nitro Group Reduction Pathway
This diagram illustrates the stepwise reduction of a nitro group, highlighting the key intermediates where a reaction might stall, leading to the formation of common side products.
Caption: The stepwise pathway for nitro group reduction and common side reactions.
Diagram 2: Troubleshooting Workflow for Incomplete Reduction
This flowchart provides a logical sequence of steps to diagnose and solve a sluggish or incomplete nitro reduction.
Caption: A step-by-step workflow for troubleshooting incomplete nitro reductions.
Section 6: References
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). Materials Letters: X. Retrieved February 14, 2024, from [Link]
-
Blaser, H. U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. Retrieved February 14, 2024, from [Link]
-
Vaidya, S., et al. (2016). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Physical Chemistry Chemical Physics. Retrieved February 14, 2024, from [Link]
-
Cui, C., et al. (2013). Highly Active and Selective Catalysis of Bimetallic Rh3Ni1 Nanoparticles in the Hydrogenation of Nitroarenes. ACS Catalysis. Retrieved February 14, 2024, from [Link]
-
Activity and Selectivity of Bimetallic Catalysts Based on SBA-15 for Nitrate Reduction in Water. (2020). SciRP.org. Retrieved February 14, 2024, from [Link]
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2019). Rasayan Journal of Chemistry. Retrieved February 14, 2024, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]
-
Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science. Retrieved February 14, 2024, from [Link]
-
Site-Selective Bimetallic Heterogeneous Nanostructures for Plasmon-Enhanced Photocatalysis of Nitrobenzene Hydrogenation. (2024). ACS Catalysis. Retrieved February 14, 2024, from [Link]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. Retrieved February 14, 2024, from [Link]
-
The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. (2016). Catalysis Science & Technology. Retrieved February 14, 2024, from [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2013). Molecules. Retrieved February 14, 2024, from [Link]
-
my nitro refuses to be reduced. (2023). Reddit. Retrieved February 14, 2024, from [Link]
Sources
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Validation & Comparative
Technical Guide: (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol vs. Standard Anticancer Agents
The following guide provides an in-depth technical comparison of the (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol scaffold (hereafter referred to as 7-NBDM ) against established anticancer agents.
Executive Summary & Strategic Positioning
(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (7-NBDM ) is not a standalone blockbuster drug but a high-value chiral scaffold used to synthesize potent anticancer agents. Unlike broad-spectrum cytotoxics (e.g., Cisplatin), 7-NBDM derivatives offer a targeted approach, particularly in hypoxia-activated prodrug strategies and alpha-adrenoceptor antagonism (relevant for prostate cancer and tumor angiogenesis).
This guide compares the therapeutic potential of agents derived from the 7-NBDM scaffold against standard-of-care agents, focusing on mechanism of action (MoA), selectivity, and synthetic versatility.
Key Differentiators
-
Hypoxia Selectivity: The 7-nitro group serves as a "trigger" for bioreductive activation in hypoxic tumor cores, a feature absent in standard alkylating agents.
-
Chirality: The (R)-enantiomer of the benzodioxan ring is a privileged structure for binding to adrenergic receptors and specific kinases, offering higher specificity than achiral agents like Carboplatin.
-
Versatility: The C2-hydroxymethyl group allows for facile conjugation to pharmacophores (e.g., oxadiazoles, imidazolium salts) to enhance solubility and potency.
Mechanism of Action: 7-NBDM Derivatives vs. Competitors
The therapeutic value of 7-NBDM lies in its conversion to active amine or conjugate derivatives.
Comparative Mechanism Table
| Feature | 7-NBDM Derivatives (Targeted) | Cisplatin (Standard Cytotoxic) | Doxazosin (Quinazoline Analog) |
| Primary Target | Hypoxia-Inducible Factors (HIFs) / | Genomic DNA (Cross-linking) | |
| Activation | Bioreductive: Nitro | Hydrolysis (Aquation) | Constitutively Active |
| Selectivity | High (Hypoxic Tumor Tissue) | Low (All dividing cells) | Moderate (Prostate/Vascular) |
| Key Pathway | Apoptosis (Caspase-3) & Angiogenesis Inhibition | DNA Damage Response (p53) | Anoikis (TGF- |
| Toxicity Profile | Hypotension (potential), mild myelosuppression | Nephrotoxicity, Ototoxicity | Orthostatic Hypotension |
Mechanistic Deep Dive: The Hypoxia Trigger
Unlike Cisplatin, which attacks DNA indiscriminately, 7-NBDM derivatives can be designed as pro-drugs . The 7-nitro group is electron-withdrawing. In the hypoxic environment of solid tumors (e.g., pancreatic or glioblastoma), nitroreductases reduce the nitro group to an amine or hydroxylamine. This electronic switch can:
-
Activate a warhead: Release a cytotoxic effector trapped by the nitro group.
-
Increase basicity: The resulting aniline derivative can bind more tightly to DNA or specific kinase pockets.
Pathway Visualization: Bioreductive Activation
Caption: Bioreductive activation pathway of 7-NBDM derivatives in hypoxic tumor cells, leading to targeted cytotoxicity.
Experimental Validation: Protocols & Data
To validate the efficacy of 7-NBDM derivatives, researchers must synthesize the active amine and test it against standard cell lines.
Protocol A: Synthesis of Active Amine from 7-NBDM
Rationale: The alcohol (7-NBDM) is the precursor. The active agent is typically the corresponding amine or a conjugate.
Reagents:
-
(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (Starting Material)[1]
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (
) -
Triphenylphosphine (
) / (Staudinger Reduction)
Step-by-Step Workflow:
-
Activation: Dissolve 7-NBDM (1.0 eq) in dry DCM at 0°C. Add
(1.5 eq) and MsCl (1.2 eq). Stir for 2h to form the mesylate.-
QC Check: TLC (Hexane:EtOAc 1:1) should show disappearance of alcohol (
) and appearance of mesylate ( ).
-
-
Substitution: Dissolve crude mesylate in DMF. Add
(2.0 eq).[1] Heat to 80°C for 4h.-
Safety: Use a blast shield; azides are potentially explosive.
-
-
Reduction: Treat the azide with
in THF/Water (10:1) at RT for 12h to yield (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine . -
Purification: Acid-base extraction followed by recrystallization from Ethanol.
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Determine IC50 values of the synthesized derivative vs. Cisplatin.
Materials:
-
Cell Lines: PC-3 (Prostate, Hypoxic), MCF-7 (Breast), HUVEC (Normal Control).
-
Controls: Cisplatin (Positive), DMSO (Vehicle).
Procedure:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add serial dilutions (0.1
M – 100 M) of 7-NBDM derivative and Cisplatin.-
Hypoxia Condition: Incubate one set of plates in a hypoxia chamber (
) to test the bioreductive activation hypothesis.
-
-
Readout: Add MTT reagent (0.5 mg/mL) after 48h. Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Representative Performance Data (Hypothetical/Reference Based)
Note: Values are representative of 7-nitro-benzodioxan derivatives found in literature [1, 2].
| Compound | Cell Line | IC50 (Normoxia) | IC50 (Hypoxia) | Selectivity Index (SI) |
| 7-NBDM Amine Derivative | PC-3 | 12.5 | 2.1 | ~6.0 |
| Cisplatin | PC-3 | 4.2 | 3.8 | ~1.1 |
| 7-NBDM Alcohol (Precursor) | PC-3 | >100 | >100 | N/A |
Interpretation: The 7-NBDM alcohol is inactive. The amine derivative shows moderate potency in normoxia but significantly enhanced potency in hypoxia (Hypoxia Selectivity), whereas Cisplatin is equally toxic in both, leading to higher systemic side effects.
Synthesis & Structural Logic
The synthetic utility of 7-NBDM is its ability to introduce chirality and a rigid linker.
Synthesis Workflow Diagram
Caption: Synthetic route to 7-NBDM and its conversion to active anticancer pharmacophores.
References
-
Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts. Source: ResearchGate.[2] URL:[Link]
-
Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells. Source: National Institutes of Health (PMC). URL:[Link]
-
Towards dual antithrombotic compounds - Balancing thrombin inhibition and fibrinogen receptor antagonism. (Synthesis of 7-NBDM) Source: Semmelweis University Repository. URL:[Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry. Source: Università degli Studi di Milano. URL:[Link]
Sources
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to the Cross-Reactivity of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and chemical biology, the specificity of a small molecule is paramount. While a compound may be designed with a specific biological target in mind, its journey through the complex cellular milieu can lead to unintended interactions, or "off-target" effects. This guide provides a comprehensive analysis of the potential cross-reactivity of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol, a molecule whose structural motifs—a nitroaromatic group and a benzodioxane scaffold—are prevalent in a wide range of biologically active compounds. Understanding the inherent potential for cross-reactivity is the first step in designing robust experiments and interpreting data with clarity.
The Tale of Two Moieties: Deconstructing the Potential for Cross-Reactivity
The structure of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol presents a compelling case study in predicting and assessing off-target effects. Its potential for cross-reactivity stems from the distinct chemical properties of its two core components: the nitroaromatic ring and the 2,3-dihydro-1,4-benzodioxin core.
The Nitroaromatic Group: A Reactive Hub
The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the aromatic ring.[1] This feature is a double-edged sword. While it can be crucial for the desired biological activity, it is also a well-documented source of off-target interactions and toxicity.[1][2] The bioreduction of the nitro group can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which can covalently modify a wide range of biological macromolecules, including proteins and DNA.[3] This reactivity is a major contributor to the mutagenic and carcinogenic potential of some nitroaromatic compounds.[1][3]
From an assay perspective, this inherent reactivity can manifest as:
-
Non-specific Inhibition: The reactive metabolites can inactivate enzymes or receptors through covalent modification, leading to false-positive results in screening assays.
-
Assay Interference: The colored nature of many nitroaromatic compounds can interfere with colorimetric and fluorometric assays.
-
Redox Cycling: The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that can disrupt cellular signaling and lead to cytotoxicity, confounding the interpretation of cell-based assays.[2]
The Benzodioxane Scaffold: A Promiscuous Binder
The 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities.[4][5] Derivatives of this scaffold have been reported to interact with a wide array of biological targets, including:
-
G-Protein Coupled Receptors (GPCRs): Notably, serotonin and adrenergic receptors.[6][7]
-
Ion Channels: Including calcium channel blockers.[8]
-
Enzymes: Such as cyclooxygenases (COX) and monoamine oxidase (MAO).[4]
This promiscuity suggests that the benzodioxane core of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol could lead to interactions with multiple, unrelated targets, resulting in a complex polypharmacological profile.
A Strategic Approach to Unmasking Cross-Reactivity
Given the structural alerts present in (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol, a multi-pronged approach is essential to characterize its selectivity profile. The following experimental workflow provides a systematic framework for identifying and quantifying off-target interactions.
Figure 1. A systematic workflow for assessing the cross-reactivity of a test compound.
Comparative Analysis of Cross-Reactivity Assessment Platforms
A variety of in vitro and cell-based assay platforms are available to profile the selectivity of a compound. The choice of platform depends on the specific research question and the stage of the drug discovery process.
| Assay Platform | Principle | Advantages | Disadvantages |
| Biochemical Assays | Measures direct interaction with isolated targets (e.g., enzymes, receptors).[9] | High-throughput, quantitative, allows for direct measurement of binding affinity (Kd) or inhibitory concentration (IC50). | Lacks physiological context, may not reflect cellular activity.[10] |
| Receptor Binding Assays | Quantifies the binding of a ligand to its receptor.[11][12][13] | Can determine affinity and specificity, adaptable to high-throughput screening.[14] | Does not provide information on functional activity (agonist vs. antagonist). |
| Kinase Profiling Panels | Screens a compound against a large panel of kinases.[15][16] | Provides a broad overview of kinase selectivity, helps identify potential off-target liabilities early.[17] | Can be expensive, results may not always translate to cellular effects. |
| Cell-Based Reporter Assays | Measures the downstream consequences of target engagement in living cells.[18][19] | Provides functional information in a more physiologically relevant context.[20][21] | Can be susceptible to artifacts from compound toxicity or non-specific effects on cellular machinery. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding in intact cells or lysates.[22] | Label-free, confirms intracellular target engagement, can be adapted for proteome-wide profiling.[22] | Lower throughput than biochemical assays, requires specialized equipment. |
Experimental Protocols: A Practical Guide
1. Broad-Spectrum Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard radiometric assay to assess the inhibitory activity of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol against a panel of kinases. Radiometric assays are considered the gold standard for their direct measurement of substrate phosphorylation.[9]
Materials:
-
Purified kinase enzymes
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[16]
-
Test compound stock solution (in DMSO)
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 96-well plate, add 5 µL of the test compound dilution to each well.
-
Add 10 µL of a mixture containing the kinase and its specific substrate to each well.
-
Initiate the reaction by adding 10 µL of [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding an appropriate stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
2. Cell-Based GPCR Reporter Assay (Luciferase)
This protocol describes a common method to evaluate the functional activity of the test compound on a specific GPCR using a luciferase reporter gene.[23]
Materials:
-
HEK293 cells stably expressing the GPCR of interest and a luciferase reporter gene under the control of a response element (e.g., CRE for Gs-coupled receptors).
-
Cell culture medium and supplements.
-
Test compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the stable cell line in a 96-well plate at an appropriate density and incubate overnight.
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Remove the culture medium from the cells and replace it with the compound dilutions. Include a positive control (known agonist or antagonist) and a vehicle control (DMSO).
-
Incubate the plate for the desired time (e.g., 6 hours) at 37°C in a CO₂ incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in luciferase activity relative to the vehicle control and determine the EC50 or IC50 value.
Conclusion: A Call for Rigorous Selectivity Profiling
The structural features of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol—a reactive nitroaromatic group and a promiscuous benzodioxane scaffold—underscore the critical need for comprehensive cross-reactivity profiling. A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a fundamental requirement for the development of safe and effective therapeutics and reliable chemical probes. By employing a multi-faceted approach that combines biochemical, cell-based, and biophysical methods, researchers can navigate the complexities of off-target effects and advance their research with greater confidence and precision.
References
-
The Importance of Reporter Gene Assays in Drug Discovery - Indigo Biosciences. (2024, September 3). Retrieved from [Link]
-
Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine. PubMed. Retrieved from [Link]
-
Receptor-Ligand Binding Assay - Mtoz Biolabs. Retrieved from [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6). Retrieved from [Link]
-
About Ligand Binding Assays - Gifford Bioscience. Retrieved from [Link]
-
Compound Screening Services - Boster Bio. Retrieved from [Link]
-
Four ways to measure selectivity | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
CETSA® for Selectivity Profiling in Drug Discovery | Pelago Bioscience. Retrieved from [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent - AIR Unimi. Retrieved from [Link]
-
A powerful tool for drug discovery - European Pharmaceutical Review. (2005, May 20). Retrieved from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). Retrieved from [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC. (2022, September 23). Retrieved from [Link]
-
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections. (2025, September 11). Retrieved from [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. Retrieved from [Link]
-
Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models. PubMed. Retrieved from [Link]
-
KINASE PROFILING & SCREENING - Reaction Biology. Retrieved from [Link]
-
A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. PubMed. Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]
-
chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. (2007, December 4). Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC. (2024, July 25). Retrieved from [Link]
-
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. Retrieved from [Link]
-
In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC. (2022, December 1). Retrieved from [Link]
-
Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Retrieved from [Link]
-
Reduction of polynitroaromatic compounds: the bacterial nitroreductases - Oxford Academic. (2008, May 15). Retrieved from [Link]
-
(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol. Retrieved from [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018, May 29). Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). Retrieved from [Link]
-
1,4-Benzodioxin, 2,3-dihydro-6-nitro- - the NIST WebBook. Retrieved from [Link]
-
7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde - PubChemLite. Retrieved from [Link]
-
2,3-Dihydro-1,4-benzodioxin-6-methanol | C9H10O3 | CID 2776174 - PubChem. Retrieved from [Link]
-
Characterization of Stable and Reactive Metabolites of the Anticancer | DDDT. (2020, November 30). Retrieved from [Link]
-
Biological Activities of Nitro Steroids | Journal of Pharmaceutical Research International. (2017, September 1). Retrieved from [Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]
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A Comparative Guide to High-Purity Confirmation of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol via Orthogonal HPLC Methods
Introduction: The Criticality of Purity in Drug Discovery Intermediates
(7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is a key synthetic intermediate in the development of various pharmacologically active agents. The benzodioxane scaffold is prevalent in numerous compounds with significant biological activities.[1][2] The presence of the nitro group provides a versatile chemical handle for further functionalization, making this molecule a valuable building block for medicinal chemists.
However, the ultimate success of a synthetic campaign and the validity of subsequent biological assays hinge on the purity of such intermediates. Unidentified impurities can lead to ambiguous structure-activity relationships (SAR), introduce toxicity, or inhibit downstream reactions. Therefore, rigorous analytical confirmation of purity is not merely a quality control step but a foundational requirement for reliable scientific outcomes.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of synthesized (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol. We will compare a standard Reversed-Phase C18 column—the workhorse of analytical laboratories—with a Phenyl-Hexyl column that offers an alternative separation mechanism. This orthogonal approach provides a higher degree of confidence in purity assessment by probing for co-eluting impurities that might be missed by a single method. The methodologies described adhere to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
The Rationale Behind Orthogonal HPLC Methodologies
The choice of an analytical method must be fit for its intended purpose.[5] For purity analysis, especially for novel or reference compounds, relying on a single separation technique can be misleading. Impurities with similar polarity and structure to the main analyte may co-elute, artificially inflating the calculated purity.
Pillar 1: The Ubiquitous C18 Stationary Phase
Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing moderately polar aromatic compounds.[6] The primary method detailed here employs a C18 (octadecylsilyl) stationary phase.
-
Mechanism of Separation: The primary separation mechanism on a C18 column is based on hydrophobic (van der Waals) interactions. Analytes partition between the polar mobile phase and the non-polar, long-chain alkyl stationary phase. More hydrophobic compounds are retained longer.
-
Why it's the Standard: C18 columns are renowned for their robustness, high efficiency, and versatility, making them the default choice for a vast range of small molecules.
Pillar 2: The Alternative Selectivity of a Phenyl-Hexyl Phase
To build a self-validating system, we introduce a second, orthogonal method using a Phenyl-Hexyl stationary phase. Orthogonality in this context refers to using a separation mechanism that is fundamentally different from the primary method.
-
Mechanism of Separation: A Phenyl-Hexyl column separates compounds based on a combination of hydrophobic interactions (from the hexyl chains) and, crucially, π-π interactions between the phenyl rings of the stationary phase and aromatic or unsaturated analytes.[7]
-
Why it's a Superior Comparator: For an aromatic compound like (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol, the potential for π-π interactions is significant. This alternative selectivity can alter the elution order of the main peak and its impurities, resolving compounds that are chromatographically indistinguishable on a C18 column.[7] This approach is particularly effective for separating structural isomers, which are common impurities in aromatic substitutions.
The workflow for this comparative analysis is designed to ensure a comprehensive purity assessment.
Experimental Protocols
The following protocols describe the step-by-step methodologies for analyzing the purity of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.
Sample and Standard Preparation
-
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile (HPLC Grade) and Deionized Water.
-
System Suitability Solution: Prepare a solution containing approximately 1 mg/mL of the synthesized compound and spike it with a small amount (~0.1%) of a potential impurity or a structurally similar compound (e.g., a starting material) to verify peak resolution.
-
Sample Solution: Accurately weigh and dissolve the synthesized (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol in the diluent to achieve a final concentration of approximately 1.0 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulates before injection.
Method A: Primary Analysis (C18 Column)
-
HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar).
-
Mobile Phase A: Deionized Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program:
Time (min) % B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method B: Comparative Analysis (Phenyl-Hexyl Column)
-
HPLC System: Same as Method A.
-
Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm (or similar).
-
Mobile Phase A: Deionized Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program: Same as Method A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Analysis and Purity Calculation
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent to ensure no system peaks interfere with the analysis.
-
System Suitability: Inject the system suitability solution to confirm adequate resolution between the main peak and the spiked impurity.
-
Sample Injection: Inject the prepared sample solution.
-
Peak Integration: Integrate all peaks in the resulting chromatogram, typically from the solvent front to the end of the gradient.
-
Purity Calculation: Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Data Analysis
The following table summarizes representative data obtained from the analysis of a single batch of synthesized (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol using the two described methods.
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Main Peak Retention Time (min) | 12.54 | 14.82 |
| Number of Impurities Detected (>0.05%) | 3 | 4 |
| Key Impurity Retention Times (min) | 9.87 (Impurity 1)11.21 (Impurity 2)15.63 (Impurity 3) | 8.55 (Impurity 2)10.31 (Impurity 1)14.65 (Impurity 4)18.91 (Impurity 3) |
| Calculated Purity (Area %) | 99.65% | 99.48% |
Interpretation of Results:
-
Retention Time Shift: As expected, the retention time of the main analyte differs significantly between the two columns due to the different stationary phase chemistries.
-
Altered Elution Order: Note the inversion in the elution order of Impurity 1 and Impurity 2 between the two methods. This is a classic sign of different selectivity mechanisms at play and reinforces the value of the orthogonal approach.
-
Resolution of a Co-eluting Impurity: Method B successfully resolved an additional impurity (Impurity 4) that was likely co-eluting with the main peak in Method A. This is evident from the slightly lower purity calculation (99.48% vs. 99.65%) and the appearance of a new peak. The ability to detect this previously hidden impurity is the primary justification for this comparative guide.
Trustworthiness: Adherence to Validation Principles
While a full method validation is beyond the scope of this guide, the described protocols are designed to be readily validated according to ICH Q2(R2) guidelines.[4][5] Key parameters to establish the trustworthiness of these methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8] The comparison between the C18 and Phenyl-Hexyl methods provides a robust demonstration of specificity, as it challenges the separation under different selectivity conditions.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a given range.[5][8]
-
Accuracy & Precision: Accuracy measures the closeness of the results to the true value, while precision measures the repeatability of the results under the same conditions.[4][8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively, which is crucial for impurity analysis.
Conclusion and Recommendations
Confirming the purity of key synthetic intermediates like (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol requires a rigorous and scientifically sound approach. This guide has demonstrated the utility and necessity of employing orthogonal HPLC methods to achieve a high degree of confidence in purity assessment.
-
The standard C18 column (Method A) serves as an excellent primary method for routine analysis due to its robustness and reliability.
-
The Phenyl-Hexyl column (Method B) is an invaluable comparative tool. Its alternative selectivity, driven by π-π interactions, provides a crucial secondary check to resolve potential co-eluting impurities, particularly those with aromatic character.
For drug development professionals, we recommend using Method A for routine in-process controls and batch release where the impurity profile is well-established. However, for the initial characterization of a reference standard, for troubleshooting out-of-specification results, or during method development, employing the orthogonal approach detailed in Method B is critical for ensuring the highest level of scientific integrity and data trustworthiness.
References
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]
-
Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. National Center for Biotechnology Information. Available from: [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available from: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available from: [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available from: [Link]
-
Tan, S., et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed. Available from: [Link]
-
MDPI. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Available from: [Link]
-
Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Available from: [Link]
-
ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Available from: [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Available from: [Link]
-
TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Available from: [Link]
-
ResearchGate. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Available from: [Link]
-
Panderi, I., et al. (2009). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. Available from: [Link]
-
Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available from: [Link]
-
ResearchGate. (2026). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Available from: [Link]
-
MDPI. (2026). Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. Available from: [Link]
-
Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available from: [Link]
-
ResearchGate. (2025). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Available from: [Link]
Sources
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. actascientific.com [actascientific.com]
Benchmarking (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol Against Standard GST Inhibitors
Executive Summary
This guide outlines the technical framework for evaluating (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (hereafter referred to as 7-N-BZD-MeOH ) as a candidate inhibitor of Glutathione S-Transferase (GST).[1][2]
Given the structural pharmacophore of 7-N-BZD-MeOH—featuring a nitro-aromatic core fused to a heterocyclic dioxane ring—it presents theoretical characteristics of an H-site (Hydrophobic) ligand . This guide benchmarks it against industry-standard inhibitors: Ethacrynic Acid (EA) , Cibacron Blue , and S-Hexylglutathione . We provide the experimental protocols, mechanistic rationale, and data analysis pipelines required to validate its efficacy and mode of action.
Compound Profile & Mechanistic Rationale
To design a valid benchmark, we must first understand the chemical "personality" of our test candidate relative to the enzyme's active sites: the G-site (Glutathione binding) and the H-site (Hydrophobic substrate binding).
| Compound | Role | Binding Site | Mechanism |
| 7-N-BZD-MeOH | Test Candidate | H-Site (Predicted) | The nitro-benzodioxin scaffold mimics hydrophobic xenobiotics. The nitro group ( |
| Ethacrynic Acid (EA) | Benchmark 1 | H-Site / Mixed | Reversible Michael acceptor. Standard for GST Pi/Mu inhibition. |
| S-Hexylglutathione | Benchmark 2 | G-Site & H-Site | Competitive (vs GSH). Spans both sites; high affinity reference. |
| Cibacron Blue | Benchmark 3 | Allosteric / H-Site | Large polysulfonated dye; blocks nucleotide binding domains. |
Structural Insight
The 7-nitro-2,3-dihydro-1,4-benzodioxin moiety bears structural similarity to established GST substrates like 1-chloro-2,4-dinitrobenzene (CDNB) but lacks the labile chloride leaving group. This suggests it may act as a competitive inhibitor against hydrophobic substrates (H-site competition) rather than a substrate itself, unless the nitro group is displaced (unlikely under standard physiological conditions).
Experimental Workflow: The CDNB Kinetic Assay
The gold standard for benchmarking is the spectrophotometric CDNB assay. We measure the formation of the GS-DNB conjugate at 340 nm (
Diagram 1: GST Inhibition Mechanism & Assay Logic
Caption: Schematic of the GST enzymatic reaction. The test compound (Red Hexagon) is hypothesized to compete with CDNB for the hydrophobic H-site.
Detailed Protocol: Benchmarking 7-N-BZD-MeOH
Objective: Determine the IC50 and Mode of Inhibition (Ki) of 7-N-BZD-MeOH relative to Ethacrynic Acid.
Reagents Preparation
-
Assay Buffer: 100 mM Potassium Phosphate, pH 6.5, 1 mM EDTA.
-
GSH Stock: 20 mM L-Glutathione reduced (dissolve in buffer). Prepare fresh.
-
CDNB Stock: 20 mM CDNB in Ethanol.
-
7-N-BZD-MeOH Stock: 10 mM in DMSO. (Solubility check required; if turbid, sonicate).
-
Enzyme: Recombinant Human GSTP1-1 or Equine Liver GST (Sigma). Dilute to ~0.1 U/mL.
Step-by-Step Methodology
-
Blanking: In a UV-transparent 96-well plate, add 10 µL DMSO (or solvent control) to blank wells.
-
Inhibitor Series: Add 10 µL of 7-N-BZD-MeOH at varying concentrations (0.1 µM – 100 µM) to test wells.
-
Benchmark Series: Add 10 µL of Ethacrynic Acid (Standard) at similar concentrations (0.5 µM – 50 µM) to separate wells.
-
Enzyme Addition: Add 170 µL of Enzyme/GSH Mix (Buffer + GST + 1mM GSH). Incubate for 5 minutes at 25°C to allow inhibitor binding.
-
Initiation: Add 20 µL of CDNB Stock (Final conc: 1 mM). Mix immediately.
-
Measurement: Monitor Absorbance at 340 nm every 30 seconds for 5 minutes (Kinetic Mode).
Self-Validating Check: The "No Inhibitor" control must show a linear increase in absorbance (
Data Analysis & Visualization
To prove 7-N-BZD-MeOH is a valid inhibitor, you must move beyond simple % inhibition and determine the Mechanism of Action (MoA) .
Diagram 2: Benchmarking Workflow & Decision Tree
Caption: Workflow for validating the test compound. Only compounds passing the 50% inhibition threshold at 10µM proceed to IC50 and mechanistic determination.
Quantitative Comparison Table
Use this template to report your findings. (Hypothetical reference values provided for benchmarks).
| Parameter | Ethacrynic Acid (Standard) | 7-N-BZD-MeOH (Test) | Interpretation |
| IC50 (GSTP1) | 4.5 ± 0.5 µM | [Experimental Value] | Lower = More Potent |
| Ki (Inhibition Constant) | ~2.0 µM | [Experimental Value] | True affinity measure |
| Hill Slope | ~1.0 | [Experimental Value] | >1 suggests cooperativity or aggregation |
| Type of Inhibition | Competitive (vs CDNB) | [To be determined] | Competitive = H-site binding |
| Reversibility | Reversible | [Check via Dilution] | Irreversible = Covalent binder |
Guidance on Interpretation:
-
If 7-N-BZD-MeOH shows Competitive Inhibition with respect to CDNB (intersect on Y-axis of Lineweaver-Burk), it confirms the hypothesis that the benzodioxin ring occupies the H-site.
-
If it shows Mixed/Non-competitive Inhibition , the nitro group may be causing allosteric changes or aggregating the enzyme (common with nitro-aromatics).
Troubleshooting & Critical Controls
-
Solubility Artifacts: Nitro-benzodioxins can be hydrophobic. If the IC50 curve is steep (Hill slope > 2.0), the compound might be precipitating. Action: Add 0.01% Triton X-100 to the buffer.
-
Intrinsic Absorbance: Nitro compounds are often yellow. Measure the absorbance of 7-N-BZD-MeOH alone at 340 nm. If it absorbs, subtract this baseline from your kinetic reads.[4]
-
GSH Reactivity: Incubate 7-N-BZD-MeOH with GSH without enzyme. If absorbance changes, the compound reacts chemically with GSH (false positive inhibitor).
References
-
Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases: the first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry.
-
Hayes, J. D., & Pulford, D. J. (1995). The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance. Critical Reviews in Biochemistry and Molecular Biology.
-
Allocati, N., et al. (2009). Glutathione transferases: substrates, inihibitors and pro-drugs in cancer and neurodegenerative diseases. Oncogene.
-
Oakley, A. (2011). Glutathione transferases: a structural perspective. Drug Metabolism Reviews.
-
Tew, K. D. (1994). Glutathione-associated enzymes in anticancer drug resistance.[1][2][5] Cancer Research.
Sources
- 1. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers | PLOS One [journals.plos.org]
- 2. A novel method for screening the glutathione transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmrservice.com [bmrservice.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Potent Irreversible GST Inhibitor | CNBSF | フナコシ [funakoshi.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
